Idoxuridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRJNBWHJMXHO-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045238 | |
| Record name | Idoxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Idoxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility at 25 °C in mg/ml: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., In water, 2.0X10+3 mg/L at 25 °C, Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., 2.34e+01 g/L, 0.1 N NaOH 30 (mg/mL), 0.1 N HCL 2 (mg/mL), H2O (mg/mL) | |
| Record name | Idoxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00249 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IDOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Idoxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | IODODEOXYURIDINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/39661%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
Crystals from water, triclinic | |
CAS No. |
54-42-2 | |
| Record name | 5-Iodo-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idoxuridine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idoxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00249 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Idoxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Idoxuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDOXURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGP81V5245 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IDOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Idoxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes at 160 °C, 164 - 166 °C | |
| Record name | Idoxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00249 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IDOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Idoxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dawn of Antiviral Therapy: A Technical Guide to Idoxuridine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Idoxuridine holds a significant place in the history of pharmacology as the first antiviral drug to be approved by the U.S. Food and Drug Administration (FDA) in 1963.[1][2][3] Initially synthesized as a potential anticancer agent, its efficacy against herpes simplex virus (HSV) heralded a new era in the treatment of viral infections.[4][5] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, chemical properties, and the experimental methodologies used to elucidate its antiviral activity. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of antiviral therapeutics.
Introduction: A Historical Milestone
The journey of this compound from a potential antineoplastic compound to the first commercially available antiviral agent marked a pivotal moment in medicine.[4][5] Synthesized in the late 1950s by William Prusoff, its antiviral properties against herpes simplex virus were a groundbreaking discovery.[2][5] This led to its eventual FDA approval in 1962 for the topical treatment of herpes simplex keratitis, an infection of the cornea that can lead to blindness.[5] While newer and more selective antiviral agents have since been developed, the study of this compound's mechanism and development pathway continues to provide valuable insights into the principles of antiviral drug design.
Chemical and Physical Properties
This compound, with the chemical name 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, is a synthetic nucleoside analog of thymidine.[5] The key structural feature is the substitution of the methyl group at the 5-position of the uracil ring with an iodine atom. This modification is central to its antiviral activity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁IN₂O₅ | [5] |
| Molecular Weight | 354.10 g/mol | [5] |
| CAS Number | 54-42-2 | [5] |
| Appearance | White to off-white powder | [4] |
| Solubility | Slightly soluble in water and alcohol | |
| pKa | 8.25 |
Mechanism of Action: A Competitive Substrate
This compound exerts its antiviral effect by acting as an antimetabolite and interfering with viral DNA synthesis.[6][7] As a structural analog of thymidine, it is recognized by viral and cellular enzymes and becomes incorporated into the viral DNA, ultimately leading to a non-functional genome.[6][8]
The multi-step mechanism can be summarized as follows:
-
Phosphorylation: this compound is first phosphorylated to its monophosphate form by viral-encoded thymidine kinase (TK).[4] This step is crucial for its selective activation in infected cells, as viral TK has a broader substrate specificity than its cellular counterpart. Subsequently, cellular kinases further phosphorylate it to the diphosphate and triphosphate forms.[4]
-
Inhibition of Viral DNA Polymerase: this compound triphosphate can competitively inhibit viral DNA polymerase, an essential enzyme for viral replication.[1]
-
Incorporation into Viral DNA: The triphosphate form of this compound is incorporated into the growing viral DNA chain in place of thymidine triphosphate.[6][8]
-
Disruption of DNA Function: The presence of the bulky iodine atom in the DNA strand leads to mis-pairing with guanine instead of adenine during subsequent rounds of replication. This results in the synthesis of faulty viral proteins and prevents the assembly of viable new virions.[8]
Mechanism of Action of this compound.
Quantitative Analysis of Antiviral Activity
The in vitro efficacy of this compound is typically quantified by determining its 50% inhibitory concentration (IC50), the concentration of the drug that inhibits viral replication by 50%.
| Virus Strain | Cell Line | IC50 (µg/mL) | Reference |
| HSV-1 | Chick Embryo Fibroblast (CEF) | Varies by strain | [9] |
| HSV-2 | Chick Embryo Fibroblast (CEF) | Generally higher than HSV-1 | [9] |
| HSV-1 | HeLa | Varies by strain | [9] |
| HSV-2 | HeLa | Varies by strain | [9] |
| HSV-1 (IUDR-resistant) | VERO | >200 | [10] |
| HSV-2 (ACG-resistant) | VERO | 3.9 | [10] |
Clinical Efficacy in Herpes Simplex Keratitis
Clinical trials have demonstrated the efficacy of topical this compound in the treatment of herpes simplex keratitis. However, its use has been largely superseded by newer agents with improved efficacy and safety profiles.
| Treatment Group | N | Outcome | Finding | Reference |
| 0.5% this compound Ointment | 34 | Healing Pattern | No significant difference compared to 3% Acyclovir ointment. | [11] |
| This compound | 218 | Healing Rate at Day 7 | Acyclovir showed statistically significant greater odds of healing. | [12] |
| This compound | - | Comparative Efficacy | Vidarabine, trifluridine, acyclovir, and brivudine were more effective. | [13] |
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Carboxymethyl cellulose (CMC) or agarose
-
This compound stock solution
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero cells into 6-well or 24-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the HSV stock.
-
Infection: Infect the cell monolayers with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a semi-solid substance like CMC or agarose to restrict virus spread.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining: Fix the cells with a fixative (e.g., methanol) and stain with Crystal Violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Quantification: Count the number of plaques at each drug concentration and calculate the IC50 value.
Workflow for a Plaque Reduction Assay.
Thymidine Kinase Phosphorylation Assay
This assay measures the ability of viral thymidine kinase to phosphorylate this compound.
Materials:
-
Cell extracts from HSV-infected and uninfected cells
-
Radiolabeled this compound (e.g., [¹²⁵I]this compound)
-
ATP
-
Reaction buffer
-
DEAE-cellulose filter discs
-
Scintillation counter
Protocol:
-
Enzyme Preparation: Prepare cell lysates from HSV-infected and uninfected control cells.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, radiolabeled this compound, ATP, and a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Separation: Spot the reaction mixture onto DEAE-cellulose filter discs to separate the phosphorylated, negatively charged this compound from the unphosphorylated nucleoside.
-
Washing: Wash the filter discs to remove any unbound, unphosphorylated this compound.
-
Quantification: Measure the radioactivity on the filter discs using a scintillation counter to determine the amount of phosphorylated this compound.
Pharmacokinetics and Toxicology
This compound is characterized by poor penetration of the cornea and rapid metabolism, necessitating frequent topical administration.[4] Systemic use is precluded by its cardiotoxicity.[5] Common side effects of topical application include irritation, pain, and photophobia.[14]
Conclusion
This compound, as the first FDA-approved antiviral drug, represents a landmark achievement in the history of medicine. Its development paved the way for the discovery of numerous other antiviral agents that have had a profound impact on human health. While its clinical use has diminished with the advent of more effective and less toxic drugs, the principles of its mechanism of action—targeting viral-specific enzymes and processes—remain a cornerstone of modern antiviral drug development. A thorough understanding of this compound's properties and the experimental methods used in its evaluation continues to be of great value to the scientific community dedicated to combating viral diseases.
References
- 1. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 2. This compound - American Chemical Society [acs.org]
- 3. Approved Antiviral Drugs over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound?_Chemicalbook [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Sensitivity of Types 1 and 2 Herpes Simplex Virus to 5-Iodo-2′-Deoxyuridine and 9-β-d-Arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.imrpress.com [article.imrpress.com]
- 11. A double-blind, multicenter clinical trial of acyclovir vs this compound for treatment of epithelial herpes simplex keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adoption of Innovation in Herpes Simplex Virus Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mims.com [mims.com]
An In-Depth Technical Guide to 5-Iodo-2'-Deoxyuridine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-2'-deoxyuridine (Idoxuridine, IUdR) is a synthetic thymidine analog with established antiviral and potential anticancer properties. First synthesized in the late 1950s, it was one of the earliest successful antiviral medications, primarily used for the topical treatment of herpes simplex virus keratitis. Its mechanism of action relies on its incorporation into viral and cellular DNA, leading to dysfunctional DNA and inhibition of replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 5-iodo-2'-deoxyuridine, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Chemical Structure and Identification
5-Iodo-2'-deoxyuridine is a pyrimidine nucleoside analog. Its structure consists of a 2'-deoxyribose sugar moiety linked to a 5-iodouracil base. The presence of the iodine atom at the 5th position of the uracil ring is crucial for its biological activity.
Chemical Structure:
Table 1: Chemical Identifiers of 5-Iodo-2'-Deoxyuridine
| Identifier | Value |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione[1] |
| Synonyms | This compound, 5-Iododeoxyuridine, IUdR, 5-IUdR[1][2][3] |
| CAS Number | 54-42-2[2][4][5] |
| Molecular Formula | C₉H₁₁IN₂O₅[2][4][5] |
| Molecular Weight | 354.10 g/mol [1][2][5] |
Physicochemical Properties
The physical and chemical properties of 5-iodo-2'-deoxyuridine are essential for its formulation, delivery, and biological activity.
Table 2: Physicochemical Properties of 5-Iodo-2'-Deoxyuridine
| Property | Value |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 176 - 184 °C[4] |
| Solubility | Water: 1.6 g/L (20 °C) |
| 0.1 M HCl: Freely soluble | |
| 0.1 M NaOH: Freely soluble | |
| Ethanol: Slightly soluble | |
| DMSO: Soluble | |
| pKa | ~8.2 |
| UV Absorption (λmax) | 288 nm (in 0.1 M HCl), 278 nm (in 0.1 M NaOH) |
Biological Activity and Quantitative Data
5-Iodo-2'-deoxyuridine exhibits significant biological activity against certain DNA viruses and has been investigated for its potential as an anticancer agent, often in combination with other therapies or as a radiosensitizer.
Antiviral Activity
The primary antiviral application of 5-iodo-2'-deoxyuridine is against herpes simplex virus (HSV). Its efficacy can vary depending on the viral strain and the cell line used for testing.
Table 3: Antiviral Activity of 5-Iodo-2'-Deoxyuridine against Herpes Simplex Virus (HSV)
| Virus Strain | Cell Line | IC50 (µM) | Reference |
| Feline Herpesvirus | Crandell-Reese Feline Kidney (CRFK) | 4.3 | [6] |
| Herpes Simplex Virus Type 1 (HSV-1) | Varies | Varies with cell line | [2][4] |
| Herpes Simplex Virus Type 2 (HSV-2) | Varies | Varies with cell line | [2][4] |
Note: The sensitivity of HSV-1 and HSV-2 to 5-iodo-2'-deoxyuridine is highly dependent on the cell culture system used for the assay.[2][4]
Anticancer Activity
5-Iodo-2'-deoxyuridine has shown cytotoxic effects against various cancer cell lines, and its activity can be enhanced when used in combination with other chemotherapeutic agents.
Table 4: Anticancer Activity of 5-Iodo-2'-Deoxyuridine
| Cell Line | Cancer Type | IC50 (µM) - Single Agent | IC10 (µM) - Single Agent | Reference |
| MGH-U1 | Bladder Cancer | 13.0 | 81.0 | [5] |
| HCT-8 | Colon Cancer | 7.5 | 20.5 | [5] |
Mechanism of Action and Signaling Pathways
The biological effects of 5-iodo-2'-deoxyuridine stem from its ability to be anabolized into its triphosphate form and subsequently incorporated into DNA in place of thymidine.
Anabolic Activation Pathway
For 5-iodo-2'-deoxyuridine to become biologically active, it must be phosphorylated to its mono-, di-, and triphosphate forms. This process is initiated by thymidine kinase.
Mechanism of DNA Disruption
The incorporation of 5-iodo-2'-deoxyuridine triphosphate (IUdTP) into a growing DNA chain leads to several detrimental effects. The presence of the bulky iodine atom can alter the DNA structure, leading to mispairing and strand breaks. This ultimately inhibits DNA replication and repair processes, leading to cell death or cessation of viral replication.
Experimental Protocols
The following are generalized protocols for assessing the biological activity of 5-iodo-2'-deoxyuridine. Specific parameters may need to be optimized for different cell lines and viruses.
Antiviral Activity: Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Conclusion
5-Iodo-2'-deoxyuridine remains a significant molecule in the fields of virology and oncology. Its well-characterized mechanism of action, involving incorporation into DNA, provides a clear basis for its biological effects. While its clinical use has been superseded by newer agents with improved safety and efficacy profiles, it continues to be a valuable tool in research for studying DNA replication and repair, and as a reference compound in the development of new antiviral and anticancer therapies. This guide provides a foundational understanding of its chemical and biological properties to aid researchers and drug development professionals in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity of Types 1 and 2 Herpes Simplex Virus to 5-Iodo-2'-Deoxyuridine and 9-beta-d-Arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitivity of Types 1 and 2 Herpes Simplex Virus to 5-Iodo-2′-Deoxyuridine and 9-β-d-Arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The incorporation of 5-iodo-5'-amino-2',5-dideoxyuridine and 5-iodo-2'-deoxyuridine into herpes simplex virus DNA. Relationship between antiviral activity and effects on DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Idoxuridine as a Thymidine Analog: A Technical Guide to its Role in DNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of idoxuridine, a thymidine analog, and its significant role in the disruption of DNA synthesis, primarily in the context of antiviral therapy. This document provides a detailed overview of its mechanism of action, quantitative biochemical data, and comprehensive experimental protocols for researchers in the fields of virology, oncology, and pharmacology.
Introduction
This compound (5-iodo-2'-deoxyuridine) is a nucleoside analog that bears a structural resemblance to thymidine, a natural component of DNA.[1] This structural mimicry allows this compound to interfere with the process of DNA replication, a cornerstone of its therapeutic effects.[1] Initially synthesized as a potential antitumor agent, this compound was the first antiviral drug to receive approval for clinical use, particularly in the topical treatment of herpes simplex virus (HSV) infections.[1] Its utility is rooted in its ability to be incorporated into newly synthesized DNA, leading to a non-functional genome and the subsequent inhibition of viral proliferation.[1]
Mechanism of Action
The antiviral and cytotoxic effects of this compound are a direct consequence of its role as a thymidine analog. The process can be delineated into several key steps: cellular uptake and activation, competition with the natural substrate, and incorporation into DNA, ultimately leading to the disruption of DNA function.
Cellular Uptake and Phosphorylation
Following administration, this compound is transported into the cell where it undergoes a series of phosphorylation events, catalyzed by cellular and, in the case of viral infections, viral kinases.[1] This process converts this compound into its active triphosphate form, this compound triphosphate (IdoxTP).[1] The initial phosphorylation to this compound monophosphate is a critical step and can be more efficiently catalyzed by viral thymidine kinase, providing a degree of selectivity for virus-infected cells.
Figure 1: Activation pathway of this compound.
Competition and Incorporation into DNA
As a structural analog of thymidine triphosphate (dTTP), IdoxTP competes with the natural nucleotide for binding to the active site of DNA polymerase.[1] During DNA replication, DNA polymerase incorporates IdoxTP into the elongating DNA strand in place of thymidine.[1]
Disruption of DNA Structure and Function
The incorporation of this compound into the DNA sequence has profound consequences:
-
Base-Pairing Errors: The presence of the iodine atom at the 5th position of the uracil ring can lead to mispairing with guanine instead of adenine during subsequent rounds of replication, inducing mutations in the viral genome.[1]
-
Steric Hindrance: The bulky iodine atom can cause steric hindrance within the DNA double helix, distorting its structure.[1] This distortion can interfere with the binding of transcription factors and other DNA-binding proteins, thereby impairing gene expression and the production of new viral particles.
-
Altered DNA Stability: The substitution of the methyl group of thymidine with an iodine atom affects the thermal stability of the DNA duplex. Studies on oligonucleotides containing 5-substituted 2'-deoxyuridines have shown that such modifications can alter the melting temperature (Tm) of the DNA. While the exact change depends on the substituent and the sequence context, the incorporation of halogenated pyrimidines generally leads to an increase in the thermal stability of the DNA.
The culmination of these effects is the production of faulty, non-functional viral DNA, which effectively halts the replication cycle of the virus.[1]
Figure 2: Mechanism of this compound-mediated inhibition of DNA synthesis.
Quantitative Biochemical Data
The efficacy of this compound as a competitive inhibitor and its impact on DNA stability can be quantified. The following tables summarize key biochemical parameters. It is important to note that specific kinetic data for this compound triphosphate is limited in the readily available literature. Therefore, data for a closely related and well-studied thymidine analog, (E)-5-(2-bromovinyl)-2'-deoxyuridine triphosphate (BVdUTP), is presented as a comparative reference for the inhibition of DNA polymerases.
Table 1: Kinetic Parameters of DNA Polymerase Inhibition by BVdUTP
| Enzyme | Substrate | Km (μM) | Inhibitor | Ki (μM) | Inhibition Type | Reference |
| Herpes Simplex Virus 1 (HSV-1) DNA Polymerase | dTTP | 0.66 | BVdUTP | 0.25 | Competitive | [2] |
| Human DNA Polymerase α | dTTP | - | BVdUTP | >1 | Competitive | [2] |
| Human DNA Polymerase β | dTTP | - | BVdUTP | >1 | Competitive | [2] |
Note: Data for BVdUTP is presented as an analog to this compound triphosphate. A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme.
Table 2: Effect of 5-Substituted Deoxyuridine Incorporation on DNA Thermal Stability (Tm)
| Oligonucleotide Sequence (Control: d(CGCTAATTAGCG)) | Modification at T | Tm (°C) | ΔTm (°C) vs. Control | Reference |
| d(CGCTAATTAGCG) | Thymidine (T) | 55.2 | 0.0 | |
| d(CGCTAATTAGCG) | 5-propynyl-dU | 59.1 | +3.9 | [3] |
| d(CGCTAATTAGCG) | 5-methylthio-dU | 52.2 | -3.0 |
Note: This data illustrates that substitutions at the 5-position of deoxyuridine can either stabilize or destabilize the DNA duplex, depending on the nature of the substituent. The iodine atom in this compound is expected to influence Tm.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity and cytotoxicity of this compound.
In Vitro DNA Polymerase Inhibition Assay
This assay determines the inhibitory effect of this compound triphosphate on the activity of viral or cellular DNA polymerases.
Materials:
-
Purified recombinant HSV-1 DNA polymerase or human DNA polymerase α/β.
-
Activated calf thymus DNA (template/primer).
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP).
-
[³H]-dTTP (radiolabeled tracer).
-
This compound triphosphate (IdoxTP).
-
Assay buffer (e.g., Tris-HCl pH 7.5, MgCl₂, DTT, KCl, BSA).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, dATP, dCTP, dGTP, and [³H]-dTTP.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of IdoxTP to the experimental tubes. Include a no-inhibitor control.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Incubate on ice for 10 minutes to precipitate the DNA.
-
Collect the precipitated DNA by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each IdoxTP concentration and determine the IC₅₀ value. Ki values can be determined by performing the assay with varying concentrations of both the substrate (dTTP) and the inhibitor (IdoxTP) and analyzing the data using Lineweaver-Burk or other kinetic plots.
Radiolabeled Nucleoside Incorporation Assay in Virus-Infected Cells
This assay measures the incorporation of radiolabeled this compound or thymidine into the DNA of virus-infected cells.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero cells for HSV-1).
-
Virus stock.
-
Cell culture medium and supplements.
-
This compound.
-
[³H]-thymidine or [¹²⁵I]-idoxuridine.
-
Cell lysis buffer.
-
DNA precipitation solution (e.g., TCA or ethanol).
-
Scintillation counter or gamma counter.
Procedure:
-
Seed host cells in a multi-well plate and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected control wells.
-
After the adsorption period, remove the virus inoculum and add fresh medium containing varying concentrations of non-labeled this compound.
-
At a specific time post-infection (e.g., during peak viral DNA synthesis), add [³H]-thymidine or [¹²⁵I]-idoxuridine to the wells and incubate for a defined period (e.g., 4-6 hours).
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells using a suitable lysis buffer.
-
Precipitate the DNA from the cell lysate using cold TCA or ethanol.
-
Collect the precipitated DNA on glass fiber filters.
-
Wash the filters to remove any remaining unincorporated radiolabel.
-
Measure the radioactivity of the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
Compare the amount of incorporated radiolabel in treated versus untreated infected cells to determine the effect of this compound on DNA synthesis.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, providing an indication of cytotoxicity.
Materials:
-
Host cells.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This compound serves as a quintessential example of a thymidine analog that effectively disrupts DNA synthesis. Its mechanism of action, involving intracellular activation, competition with natural substrates, and incorporation into DNA, leads to the formation of a non-functional genome, thereby inhibiting viral replication. The quantitative data, though necessitating further specific research for this compound itself, highlights the potent and selective nature of such analogs. The provided experimental protocols offer a robust framework for researchers to investigate the biochemical and cellular effects of this compound and other nucleoside analogs, contributing to the development of new and improved therapeutic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. On the mechanism of selective inhibition of herpesvirus replication by (E)-5-(2-bromovinyl)-2'-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
The Early Development of Idoxuridine as an Anticancer Agent: A Technical Overview
Abstract
Idoxuridine (5-iodo-2'-deoxyuridine; IUdR), a halogenated pyrimidine analog of thymidine, was initially synthesized in the late 1950s by William Prusoff with the primary objective of developing a novel anticancer agent.[1][2] Its structural similarity to thymidine allows for its incorporation into newly synthesized DNA, leading to disruption of DNA replication and function, a hallmark of rapidly proliferating cancer cells.[3][4] While this compound ultimately found its primary clinical application as a topical antiviral agent for herpes simplex keratitis, its early development as a chemotherapeutic agent laid crucial groundwork for the understanding of nucleoside analogs in cancer therapy and radiosensitization.[1][5] This technical guide provides an in-depth overview of the early-stage research into this compound's anticancer properties, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation.
Introduction
The quest for effective cancer chemotherapeutics in the mid-20th century focused heavily on antimetabolites—compounds that interfere with the normal metabolic processes of rapidly dividing cells. This compound emerged from this era of research as a promising candidate.[5][6] Synthesized by William Prusoff, it was one of the first thymidine analogs to be investigated for its therapeutic potential.[2][7] The fundamental principle behind its design was to create a molecule that could be mistaken for thymidine by cellular machinery and incorporated into DNA, thereby inducing cytotoxic effects preferentially in cancer cells, which are characterized by high rates of DNA synthesis.[3][4] Although its systemic toxicity limited its widespread use as a standalone anticancer drug, these early investigations revealed its significant potential as a radiosensitizer, a property that continues to be explored.[8][9]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its incorporation into DNA. As a thymidine analog, it is phosphorylated within the cell to its active triphosphate form, this compound triphosphate (IdUTP).[10] This activated form then competes with thymidine triphosphate (dTTP) for incorporation into the growing DNA chain by DNA polymerases during the S-phase of the cell cycle.[10][11]
Once incorporated, this compound disrupts DNA integrity and function through several mechanisms:
-
Inhibition of DNA Synthesis: The presence of the bulky iodine atom in place of the methyl group of thymine can cause steric hindrance, leading to errors in base pairing and subsequent chain termination or the creation of faulty DNA templates.[3][11] This disruption of DNA replication is a key factor in its cytotoxic effect.
-
Increased DNA Strand Breaks: The incorporation of this compound can make the DNA more susceptible to single and double-strand breaks, further contributing to genomic instability and cell death.[12]
-
Altered Protein-DNA Interactions: The modified DNA can alter the binding of transcription factors and other DNA-binding proteins, leading to aberrant gene expression and cellular dysfunction.
These events trigger a DNA damage response (DDR) within the cancer cell, activating signaling pathways that can ultimately lead to cell cycle arrest and apoptosis.
Key Experimental Findings
Early in vitro and in vivo studies provided critical data on the anticancer potential of this compound. These experiments focused on its cytotoxicity in various cancer cell lines, its ability to be incorporated into tumor DNA, and its efficacy as a radiosensitizer.
In Vitro Cytotoxicity and DNA Incorporation
A series of experiments on human tumor cell lines demonstrated the dose-dependent cytotoxic effects of this compound. The clonogenic survival assay, a key method to assess the ability of single cells to form colonies after treatment, was instrumental in quantifying this effect.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Clonogenic Survival (10% at µM) | Reference |
| MGH-U1 | Bladder Cancer | 13.0 | 81.0 | [12] |
| HCT-8 | Colon Cancer | 7.5 | 20.5 | [12] |
The extent of this compound's incorporation into DNA was found to correlate with its cytotoxic and radiosensitizing effects. Studies measured the percentage of thymidine replacement by this compound in various cancer cell lines.
Table 2: Thymidine Replacement by this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IdUrd Concentration (µM) | Exposure Time (Cell Cycles) | Thymidine Replacement (%) | Reference |
| Lung Cancer | Lung | 10 | 3 | 22.4 | [13] |
| Glioma | Brain | 10 | 3 | 32.0 | [13] |
| Melanoma | Skin | 10 | 3 | 39.1 | [13] |
Radiosensitization
A significant finding in the early development of this compound was its ability to enhance the sensitivity of cancer cells to ionizing radiation. By incorporating into DNA, this compound effectively weakens the DNA structure, making it more susceptible to radiation-induced damage.
A Phase I clinical trial investigating intravenous this compound as a clinical radiosensitizer demonstrated its potential in treating locally advanced and metastatic tumors.[8] In this study, this compound was administered via continuous infusion in conjunction with hyperfractionated radiation therapy. The study showed that this combination was tolerable and resulted in significant tumor cell incorporation of this compound.[8]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early evaluation of this compound as an anticancer agent.
Clonogenic Survival Assay
This assay is a fundamental in vitro method to determine the ability of a single cell to proliferate and form a colony (clone).
Protocol:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for the formation of distinct colonies.
-
Drug Treatment: After allowing the cells to adhere overnight, they are exposed to varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for a period of 7-14 days, allowing surviving cells to form colonies of at least 50 cells.
-
Fixation and Staining: The colonies are fixed with a solution of methanol and acetic acid and then stained with a crystal violet solution.
-
Colony Counting: The number of colonies in each well is counted manually or using an automated colony counter.
-
Data Analysis: The surviving fraction for each drug concentration is calculated by normalizing the number of colonies to that of the untreated control.
Measurement of this compound Incorporation into DNA
Several methods were employed to quantify the amount of this compound incorporated into the DNA of cancer cells.
Protocol (using radiolabeled this compound and isopycnic centrifugation):
-
Cell Labeling: Cancer cells are incubated with radiolabeled this compound (e.g., [¹²⁵I]IUdR) for a defined period, often spanning one or more cell cycles.
-
DNA Extraction: Genomic DNA is extracted from the treated cells using standard DNA isolation protocols.
-
Isopycnic Centrifugation: The extracted DNA is subjected to cesium chloride (CsCl) density gradient centrifugation. The incorporation of the heavier iodine atom from this compound into the DNA increases its buoyant density, allowing for its separation from unsubstituted DNA.
-
Quantification: The amount of radioactivity in the DNA-containing fractions of the gradient is measured using a scintillation counter. This allows for the calculation of the amount of this compound incorporated per unit of DNA.
-
Calculation of Thymidine Replacement: The percentage of thymidine replaced by this compound is calculated based on the specific activity of the radiolabeled this compound and the total amount of DNA.
DNA Single-Strand Break Analysis (Alkaline Elution Assay)
This technique was used to assess the extent of DNA damage, specifically single-strand breaks, induced by this compound treatment.
Protocol:
-
Cell Labeling and Treatment: Cells are pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine) to uniformly label the DNA. They are then treated with this compound.
-
Cell Lysis: The cells are lysed on a filter under alkaline conditions, which denatures the DNA, separating the two strands.
-
DNA Elution: The DNA is slowly eluted from the filter with an alkaline buffer. The rate of elution is proportional to the number of single-strand breaks; DNA with more breaks will elute faster.
-
Fraction Collection and Quantification: The eluted DNA is collected in fractions, and the amount of radioactivity in each fraction is measured.
-
Data Analysis: The elution profiles of treated and untreated cells are compared to determine the extent of DNA single-strand breaks induced by this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the early evaluation of this compound as an anticancer agent.
DNA Damage Response Signaling Pathway
Caption: Simplified signaling pathway of the DNA damage response induced by this compound.
Conclusion
The early development of this compound as an anticancer agent represents a significant chapter in the history of chemotherapy. Although its systemic toxicity precluded its widespread use in this capacity, the research conducted provided invaluable insights into the potential of nucleoside analogs to disrupt cancer cell proliferation. The discovery of its potent radiosensitizing properties opened up a new therapeutic avenue that continues to be an area of active investigation. The foundational studies on this compound's mechanism of action, cytotoxicity, and DNA incorporation helped to establish key principles that have guided the development of numerous other antimetabolite drugs. This technical guide serves as a comprehensive resource for understanding the pioneering work that positioned this compound as a notable, albeit repurposed, molecule in the armamentarium against cancer.
References
- 1. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 signaling in response to increased DNA damage sensitizes AML1-ETO cells to stress-induced death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p53 response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromo-2-deoxyuridine activates DNA damage signalling responses and induces a senescence-like phenotype in p16-null lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Idoxuridine's Impact on Herpes Simplex Virus Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idoxuridine, a pioneering antiviral agent, offers a compelling case study in the targeted disruption of viral replication. As a thymidine analog, its primary mechanism of action against Herpes Simplex Virus (HSV) lies in its ability to be incorporated into the viral genome, leading to the synthesis of fraudulent DNA and subsequent inhibition of viral proliferation. This in-depth technical guide delineates the core aspects of this compound's interaction with HSV, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: A Trojan Horse in Viral DNA Synthesis
This compound's antiviral activity is rooted in its structural mimicry of thymidine, a crucial nucleoside for DNA synthesis.[1][2] The presence of an iodine atom at the 5th position of the uracil ring is the key modification that transforms it into a potent antiherpetic agent.[1] The cascade of events leading to viral inhibition can be summarized as follows:
-
Cellular Uptake and Phosphorylation: Upon administration, this compound enters both host and virus-infected cells. Within the infected cells, the viral-encoded enzyme thymidine kinase (TK) initiates the phosphorylation of this compound to this compound monophosphate.[1][2] Cellular kinases then further phosphorylate it to the active triphosphate form, this compound triphosphate (Idox-TP).[1] This initial phosphorylation by viral TK is a critical step that contributes to the drug's selective action in infected cells.
-
Incorporation into Viral DNA: Idox-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain by the HSV DNA polymerase.[1][2]
-
Disruption of Viral Replication: The incorporation of this compound into the viral genome has several detrimental consequences:
-
Faulty Transcription and Translation: The altered DNA template leads to the production of dysfunctional viral proteins. Studies have shown a significant reduction of up to 60% in the synthesis of viral beta (early) and gamma (late) proteins in the presence of this compound.[3]
-
Inhibition of Viral Enzymes: The fraudulent DNA can inhibit the function of enzymes crucial for viral replication.[1][2]
-
Steric Hindrance: The bulky iodine atom can cause conformational changes in the DNA, further impeding replication and transcription.[1]
-
This multi-pronged attack on the viral replication cycle ultimately results in the production of non-infectious viral particles and a reduction in viral load.
Quantitative Efficacy and Cytotoxicity
The antiviral activity and cellular toxicity of this compound have been evaluated in various in vitro systems. The following tables summarize key quantitative data.
| Table 1: In Vitro Antiviral Activity of this compound against Herpes Simplex Virus | |||
| Virus Strain | Cell Line | IC50 (µM) | Reference |
| Feline Herpesvirus Type 1 | Crandell-Reese Feline Kidney (CRFK) | 4.3 | --INVALID-LINK-- |
| Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | A 100-fold lower concentration was required for similar antiviral activity compared to an analog. | [3] |
| Table 2: Cytotoxicity of this compound | ||
| Cell Line | CC50 (µg/mL) | Reference |
| Human Embryonic Lung (HEL) | > 50 | --INVALID-LINK-- |
| Table 3: In Vivo Efficacy of this compound | ||
| Condition | Efficacy | Reference |
| Herpes Keratitis (1% this compound Ointment) | 60% Cure Rate | --INVALID-LINK-- |
Development of Resistance
A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. In the case of this compound, resistance in HSV primarily arises from mutations in the viral thymidine kinase (TK) gene.[4] These mutations can lead to a reduced affinity of the enzyme for this compound, thereby preventing its initial phosphorylation and activation. In one study, an this compound-resistant HSV-1 strain exhibited a thymidine kinase activity that was reduced to only 5.6% of the parental strain.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of this compound against HSV.
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayers of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose or other viscous agent)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well plates and incubate until they form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the HSV stock in serum-free medium to achieve a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus for 1-2 hours at 37°C, allowing for viral adsorption.
-
Drug Treatment: During the infection period, prepare various concentrations of this compound in the overlay medium.
-
Overlay Application: After the adsorption period, remove the viral inoculum and gently add the this compound-containing overlay medium to each well. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the drug concentration.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious progeny virus.
Materials:
-
Confluent monolayers of susceptible cells (e.g., Vero cells) in 24-well plates
-
HSV stock
-
This compound stock solution
-
Cell culture medium
-
PBS
Procedure:
-
Cell Seeding and Infection: Seed Vero cells in 24-well plates and infect with HSV at a specific multiplicity of infection (MOI).
-
Drug Treatment: After viral adsorption, remove the inoculum and add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 24-48 hours to allow for viral replication.
-
Virus Harvest: After incubation, subject the infected cells and supernatant to three cycles of freezing and thawing to release the progeny virus.
-
Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard plaque assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral yield for each this compound concentration compared to the virus control.
Thymidine Kinase (TK) Assay
This assay measures the activity of viral thymidine kinase, which is crucial for the activation of this compound.
Materials:
-
HSV-infected and uninfected cell lysates
-
Radiolabeled thymidine (e.g., [³H]thymidine) or this compound
-
ATP
-
Reaction buffer
-
DEAE-cellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: Prepare cell extracts from HSV-infected and mock-infected cells.
-
Reaction Mixture: Set up a reaction mixture containing the cell extract, reaction buffer, ATP, and radiolabeled substrate (thymidine or this compound).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Stopping the Reaction: Stop the reaction by spotting the mixture onto DEAE-cellulose filter paper.
-
Washing: Wash the filter papers to remove unreacted substrate.
-
Quantification: Measure the radioactivity retained on the filter paper, which corresponds to the phosphorylated product, using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity based on the amount of phosphorylated product formed over time.
Visualizing Pathways and Workflows
Signaling Pathway of this compound's Action
The following diagram illustrates the key steps in the mechanism of action of this compound against HSV.
Caption: Mechanism of action of this compound against HSV.
Experimental Workflow for Plaque Reduction Assay
The following diagram outlines the major steps involved in performing a plaque reduction assay.
Caption: Workflow for a plaque reduction assay.
Conclusion
This compound, despite its limitations in terms of cytotoxicity and the emergence of resistance, remains a cornerstone in the history of antiviral therapy. Its mechanism of action provides a clear and effective model for the development of subsequent nucleoside analogs. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the ongoing effort to combat herpes simplex virus and other viral pathogens. A thorough understanding of this compound's interaction with HSV biology is essential for the rational design of next-generation antiviral agents with improved efficacy and safety profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of nucleoside analogues on the expression of herpes simplex type 1-induced proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-resistances to antiviral drugs of IUdR-resistant HSV1 in rabbit keratitis and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary In Vitro Studies of Idoxuridine's Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the foundational in vitro studies that have characterized the efficacy of Idoxuridine as an antiviral agent. It is intended to serve as a technical resource, detailing the mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its activity against various viruses.
Introduction
This compound (5-iodo-2'-deoxyuridine) is a synthetic thymidine analog that was one of the first antiviral medications to be developed.[1] Its primary clinical application has been in the topical treatment of herpes simplex virus (HSV) infections, particularly herpes simplex keratitis.[2][3] The in vitro evaluation of this compound has been crucial in establishing its mechanism of action and antiviral spectrum.
Mechanism of Action
This compound exerts its antiviral effect by interfering with viral DNA synthesis.[4][5] As a structural analog of thymidine, it is recognized by both cellular and viral enzymes and is incorporated into the viral DNA strand during replication.[1][2]
Once administered, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (IdoxTP).[2] This active metabolite then competes with the natural substrate, thymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by viral DNA polymerase.[2][4]
The incorporation of this compound into the viral genome leads to several detrimental effects:
-
Base-pairing Errors: The presence of the iodine atom at the 5th position of the uracil ring can cause mispairing with guanine instead of adenine, leading to mutations during subsequent rounds of replication.[2]
-
Steric Hindrance: The bulky iodine atom can create distortions in the DNA helix, impairing the function of enzymes involved in DNA replication and transcription.[2]
-
Faulty DNA: The resulting viral DNA is structurally flawed, leading to the production of non-infectious or defective viral particles.[1][2]
This multi-faceted disruption of viral DNA replication ultimately suppresses the proliferation of the virus.[2]
Caption: Mechanism of action of this compound.
In Vitro Efficacy Data
The antiviral activity of this compound has been quantified in numerous in vitro studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the viral replication in cell culture.[6]
| Virus | Cell Line | IC50 (µM) | Reference |
| Feline Herpesvirus-1 (FHV-1) | Crandell-Reese Feline Kidney (CRFK) | 4.3 | [7][8] |
| Feline Herpesvirus-1 (FHV-1) | Not Specified | 6.8 | [9] |
| Herpes Simplex Virus Type 1 (HSV-1) | Guinea Pig Embryo Cells | More potent than in human keratinocytes | [10] |
| Herpes Simplex Virus Type 1 (HSV-1) | Human Keratinocytes | 5 times less active than in guinea pig cells | [10] |
Note: The efficacy of this compound can be influenced by the cell line used in the assay, as highlighted by the differing activity in guinea pig versus human keratinocytes. This is attributed to higher levels of the catabolizing enzyme, thymidine phosphorylase, in human keratinocytes.[10]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the efficacy of this compound.
-
Cell Lines: Commonly used cell lines for herpesvirus research include Crandell-Reese Feline Kidney (CRFK) cells and Human Embryonic Lung (HEL) cells.[7][8]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[8][11]
-
Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When confluent, the cell monolayer is washed with a phosphate-buffered saline (PBS) solution and detached using a trypsin-EDTA solution. The trypsin is then neutralized with a medium containing FBS, and the cells are resuspended and seeded into new flasks.[8][11]
A cytotoxicity assay is essential to determine the concentration of the drug that is toxic to the host cells, which helps in differentiating antiviral effects from general cytotoxicity.[12][13]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.[12]
-
Incubate the plate for a specified period (e.g., 72 hours).[7]
-
Assess cell viability using a suitable method, such as the MTT assay or by measuring the uptake of a vital dye like trypan blue.[12]
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the drug that reduces cell viability by 50%.[7]
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Procedure:
-
Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour to allow for viral adsorption.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of this compound.
-
Incubate the plates for several days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.[9]
Caption: Workflow for a Plaque Reduction Assay.
Factors Influencing In Vitro Efficacy
-
Drug Resistance: Resistance to this compound can develop in vitro, often due to mutations in the viral thymidine kinase (TK) gene.[14] Since this compound requires phosphorylation by viral TK for its activation against herpesviruses, a deficient or altered TK can lead to reduced efficacy.[14]
-
Metabolism: The catabolism of this compound by host cell enzymes, such as thymidine phosphorylase, can inactivate the drug and reduce its antiviral potency.[10] This is particularly relevant in cell types with high levels of this enzyme, such as human keratinocytes.[10]
Conclusion
The preliminary in vitro studies of this compound have been instrumental in defining its role as an antiviral agent. These studies have elucidated its mechanism of action as a thymidine analog that disrupts viral DNA replication and have provided quantitative data on its potency against various DNA viruses, particularly those in the Herpesviridae family. The experimental protocols outlined in this guide represent the foundational methods used to establish the antiviral profile of this compound and continue to be relevant in the evaluation of new antiviral compounds. Understanding the nuances of these in vitro assays, including the impact of cell line selection and the potential for drug resistance and metabolism, is critical for the accurate interpretation of efficacy data and for guiding further drug development efforts.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. This compound | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro susceptibility of feline herpesvirus-1 to vidarabine, this compound, trifluridine, acyclovir, or bromovinyldeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-resistances to antiviral drugs of IUdR-resistant HSV1 in rabbit keratitis and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Idoxuridine-Based Cell Proliferation Assay
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell proliferation is a fundamental biological process essential for development, tissue homeostasis, and wound healing. Dysregulation of cell proliferation is a hallmark of cancer. Therefore, accurate and reliable methods to measure cell proliferation are crucial in biomedical research and drug development. The Idoxuridine (5-iodo-2'-deoxyuridine, IdU) based cell proliferation assay is a robust method for quantifying DNA synthesis, a direct measure of cell proliferation. IdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated IdU can then be detected using specific antibodies, providing a quantitative measure of the number of cells actively dividing within a population. This application note provides detailed protocols for both colorimetric ELISA-based and immunofluorescence-based detection of IdU incorporation.
Principle of the Assay
The this compound-based cell proliferation assay follows a straightforward principle. Proliferating cells are incubated with this compound, which is incorporated into their DNA during replication. Following this labeling step, the cells are fixed and their DNA is denatured to allow access of an anti-IdU antibody to the incorporated IdU. The bound primary antibody is then detected using a secondary antibody conjugated to an enzyme (for ELISA) or a fluorophore (for immunofluorescence). The resulting signal is proportional to the amount of IdU incorporated, which directly correlates with the level of cell proliferation. Some anti-BrdU antibodies have been shown to have a high affinity for IdU, and specific anti-IdU antibody clones, such as 32D8.D9, are also available.
Key Experiments and Methodologies
This document outlines two primary protocols for the this compound-based cell proliferation assay:
-
Colorimetric ELISA-Based Assay: A high-throughput method suitable for quantifying overall cell proliferation in response to various treatments.
-
Immunofluorescence-Based Assay: A microscopy-based method that allows for the visualization and quantification of proliferating cells at a single-cell level within a population.
Experimental Protocols
Protocol 1: Colorimetric ELISA-Based this compound Cell Proliferation Assay
This protocol is adapted from established BrdU ELISA protocols and is suitable for 96-well plate format.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound (IdU) | Sigma-Aldrich | I7125 |
| Anti-IdU Antibody (Clone 32D8.D9) | Sigma-Aldrich | SAB1404113 |
| HRP-conjugated Secondary Antibody | (e.g., Goat anti-Mouse IgG-HRP) | Varies |
| TMB Substrate | Varies | Varies |
| Stop Solution (e.g., 1 M H₂SO₄) | Varies | Varies |
| Cell Culture Medium | Varies | Varies |
| Fetal Bovine Serum (FBS) | Varies | Varies |
| Penicillin-Streptomycin | Varies | Varies |
| Trypsin-EDTA | Varies | Varies |
| Phosphate Buffered Saline (PBS) | Varies | Varies |
| Fixation/Denaturation Solution | (e.g., 4% PFA, 2N HCl) | Varies |
| Blocking Buffer (e.g., 1% BSA in PBS) | Varies | Varies |
| Wash Buffer (e.g., PBS with 0.05% Tween-20) | Varies | Varies |
Experimental Workflow
Caption: ELISA-based IdU cell proliferation assay workflow.
Procedure
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Treat cells with the desired compounds (e.g., growth factors, inhibitors) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
This compound Labeling:
-
Prepare a 10X IdU working solution (e.g., 100 µM) in pre-warmed culture medium. A final concentration of 10 µM IdU is a good starting point, but this should be optimized for each cell line.
-
Add 10 µL of the 10X IdU working solution to each well.
-
Incubate for 2-4 hours at 37°C. The optimal incubation time will vary depending on the cell type's doubling time.
-
-
Fixation and DNA Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL of Fixation/Denaturation solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Aspirate the solution.
-
-
Blocking and Antibody Incubation:
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Aspirate the Blocking Buffer and wash three times with Wash Buffer.
-
Dilute the anti-IdU primary antibody in Blocking Buffer (e.g., 1:500 to 1:2000, optimize for your antibody lot).
-
Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:2000 to 1:5000).
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.
-
Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm and subtract it from the 450 nm readings.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (no cells) from all other readings.
-
Calculate Proliferation Index: The proliferation index can be expressed as the fold change in absorbance relative to the untreated control.
-
Proliferation Index = (Absorbance of Treated Sample) / (Absorbance of Control Sample)
-
Quantitative Data Summary
| Parameter | Recommended Range/Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| IdU Concentration | 10 µM (optimize 1-20 µM) |
| IdU Labeling Time | 2 - 4 hours (optimize) |
| Fixation/Denaturation Time | 30 minutes |
| Primary Antibody Dilution | 1:500 - 1:2000 (optimize) |
| Secondary Antibody Dilution | 1:2000 - 1:5000 (optimize) |
| TMB Incubation Time | 15 - 30 minutes |
| Absorbance Wavelength | 450 nm (reference 630 nm) |
Protocol 2: Immunofluorescence-Based this compound Cell Proliferation Assay
This protocol is suitable for cells grown on coverslips or in chamber slides and allows for visualization of proliferating cells.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound (IdU) | Sigma-Aldrich | I7125 |
| Anti-IdU Antibody (Clone 32D8.D9) | Sigma-Aldrich | SAB1404113 |
| Fluorophore-conjugated Secondary Antibody | (e.g., Alexa Fluor 488 Goat anti-Mouse IgG) | Varies |
| DAPI (or other nuclear counterstain) | Varies | Varies |
| Paraformaldehyde (PFA) | Varies | Varies |
| Triton X-100 | Varies | Varies |
| Hydrochloric Acid (HCl) | Varies | Varies |
| Bovine Serum Albumin (BSA) | Varies | Varies |
| Mounting Medium | Varies | Varies |
Experimental Workflow
Caption: Immunofluorescence-based IdU cell proliferation assay workflow.
Procedure
-
Cell Seeding:
-
Place sterile coverslips in a 24-well plate.
-
Seed cells onto the coverslips at an appropriate density to reach 50-70% confluency at the time of fixation.
-
Incubate overnight at 37°C.
-
-
Treatment and IdU Labeling:
-
Follow steps 2 and 3 from the ELISA protocol.
-
-
Fixation and Permeabilization:
-
Carefully remove the culture medium and wash twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
DNA Denaturation:
-
Incubate the cells with 2N HCl for 30 minutes at room temperature.
-
Wash thoroughly five times with PBS to neutralize the acid.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-IdU antibody diluted in 1% BSA in PBS for 1 hour at room temperature.
-
-
Secondary Antibody Incubation and Counterstaining:
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filters.
-
Data Analysis
-
Image Quantification:
-
Acquire images from multiple random fields of view for each condition.
-
Count the number of IdU-positive nuclei (green) and the total number of nuclei (blue, DAPI).
-
The proliferation rate can be calculated as the percentage of IdU-positive cells.
-
Proliferation Rate (%) = (Number of IdU-positive cells / Total number of cells) x 100
-
-
Quantitative Data Summary
| Parameter | Recommended Range/Value |
| Cell Confluency for Fixation | 50 - 70% |
| PFA Concentration | 4% |
| Permeabilization (Triton X-100) | 0.25% for 10 minutes |
| DNA Denaturation (HCl) | 2N for 30 minutes |
| Primary Antibody Incubation | 1 hour |
| Secondary Antibody Incubation | 1 hour |
| DAPI Concentration | 1 µg/mL |
Signaling Pathways in Cell Proliferation
Cell proliferation is tightly regulated by a complex network of signaling pathways. Key pathways include the PI3K/Akt, Ras/MAPK, and JAK/STAT pathways. These pathways are often initiated by the binding of growth factors to their receptors, leading to a cascade of intracellular events that ultimately drive the cell cycle forward.
Caption: Key signaling pathways regulating cell proliferation.
Application Notes and Protocols for Detecting Idoxuridine Incorporation in DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods for the detection and quantification of Idoxuridine (IdU) incorporation into DNA, a critical measure in virology, oncology, and cell proliferation studies. This compound, a thymidine analog, is incorporated into newly synthesized DNA, serving as a marker for DNA replication and as a therapeutic agent.[1][2] Accurate detection of its incorporation is essential for evaluating antiviral efficacy, radiosensitizing effects, and cellular proliferation rates.
The following sections detail various methodologies, from antibody-based techniques to mass spectrometry, offering a range of options to suit different experimental needs, from qualitative imaging to precise quantification.
Methods for Detecting this compound Incorporation
Several techniques are available for the detection of IdU in DNA, each with distinct advantages in sensitivity, quantification, and application. The primary methods include:
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These antibody-based methods allow for the visualization of IdU incorporation within the spatial context of tissues and cells.
-
Immunofluorescence (IF): Similar to IHC/ICC, IF uses fluorescently labeled antibodies for detection, enabling high-resolution imaging and co-localization studies.
-
Flow Cytometry: This technique provides a quantitative measure of the number of cells that have incorporated IdU, making it ideal for high-throughput analysis of cell populations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered a gold standard for quantification, LC-MS/MS offers high sensitivity and specificity in measuring the absolute amount of IdU in a DNA sample.[3][4]
-
Nanopore Sequencing: An emerging technology that can detect the presence of IdU and other thymidine analogs directly on single DNA molecules, offering insights into replication dynamics.[5][6]
Quantitative Data Summary
The choice of method often depends on the specific research question, balancing the need for spatial information, throughput, and quantitative accuracy.
| Method | Typical Applications | Advantages | Limitations | Quantitative Output |
| IHC/ICC | Tissue sections, cell culture | Provides spatial context, widely available | Semi-quantitative, potential for background staining | Staining intensity, percentage of positive cells |
| IF | Tissue sections, cell culture | High-resolution imaging, multiplexing capabilities | Semi-quantitative, photobleaching | Fluorescence intensity, co-localization analysis |
| Flow Cytometry | Cell suspensions | High-throughput, quantitative cell counts | No spatial information | Percentage of positive cells, mean fluorescence intensity |
| LC-MS/MS | Purified DNA samples | Highly sensitive and specific, absolute quantification | Requires specialized equipment, no spatial information | Moles of IdU per mole of thymidine or total DNA |
| Nanopore Sequencing | Purified DNA samples | Single-molecule resolution, can map incorporation sites | Emerging technology, complex data analysis | Frequency and location of IdU incorporation |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for IdU Detection in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting IdU in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA in PBS)[7]
-
Primary antibody: Mouse anti-IdU monoclonal antibody (Clone OTI2B10 or similar)[7]
-
HRP-conjugated secondary antibody (anti-mouse)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 1 hour at room temperature).
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Caption: Workflow for Immunohistochemical (IHC) detection of this compound.
Protocol 2: Flow Cytometry for Quantifying IdU Incorporation
This protocol is for the analysis of IdU incorporation in a cell suspension.
Materials:
-
Cell suspension
-
PBS
-
Fixation Buffer (e.g., 70% cold ethanol or 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation Buffer (e.g., 2N HCl)
-
Neutralization Buffer (e.g., 0.1 M Sodium Borate, pH 8.5)
-
Blocking/Staining Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Fluorochrome-conjugated Mouse anti-IdU or unconjugated primary with a corresponding secondary antibody.
-
DNA stain (e.g., Propidium Iodide or DAPI)
-
RNase A
Procedure:
-
Cell Labeling:
-
Incubate cells with IdU at the desired concentration and for the desired duration (e.g., 10 µM for 1-2 hours).
-
-
Harvesting and Fixation:
-
Harvest cells and wash once with cold PBS.
-
Fix cells by adding cold 70% ethanol dropwise while vortexing. Incubate for at least 30 minutes on ice or at -20°C.
-
-
Denaturation:
-
Wash cells with PBS.
-
Resuspend in 2N HCl and incubate for 20-30 minutes at room temperature to denature the DNA, exposing the incorporated IdU.
-
-
Neutralization:
-
Add 0.1 M Sodium Borate buffer to neutralize the acid.
-
Wash cells twice with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize by resuspending in Permeabilization Buffer for 10 minutes at room temperature.
-
Wash with Staining Buffer.
-
Block with Staining Buffer for 30 minutes.
-
-
Antibody Staining:
-
Resuspend cells in Staining Buffer containing the anti-IdU antibody at the recommended dilution (e.g., 1:10 to 1:1000, requires optimization).
-
Incubate for 1 hour at room temperature, protected from light.
-
(If using an unconjugated primary) Wash and incubate with a fluorochrome-conjugated secondary antibody for 30 minutes.
-
-
DNA Staining:
-
Wash cells with PBS.
-
Resuspend in a solution containing a DNA stain (e.g., Propidium Iodide) and RNase A.
-
Incubate for 30 minutes at room temperature.
-
-
Analysis:
-
Analyze the cells on a flow cytometer. Gate on the cell population of interest and quantify the percentage of IdU-positive cells.
-
Caption: Protocol for Flow Cytometric analysis of IdU incorporation.
Protocol 3: LC-MS/MS for Absolute Quantification of IdU in DNA
This protocol provides a framework for the highly sensitive quantification of IdU incorporation.
Materials:
-
IdU-labeled cells or tissues
-
DNA extraction kit
-
Nuclease P1
-
Alkaline Phosphatase
-
Pronase
-
Isotopically labeled IdU internal standard (e.g., ¹³C, ¹⁵N-IdU)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
DNA Extraction:
-
Isolate genomic DNA from cells or tissues using a suitable commercial kit or standard phenol-chloroform extraction. Ensure high purity of the DNA.
-
-
DNA Digestion:
-
Quantify the amount of extracted DNA (e.g., using a spectrophotometer).
-
To a known amount of DNA, add the isotopically labeled IdU internal standard.[3]
-
Add pronase to digest proteins and incubate.
-
Perform enzymatic hydrolysis of the DNA to single nucleosides. A common method is a two-step digestion:
-
Incubate with Nuclease P1 at 37°C for 2-4 hours.
-
Add Alkaline Phosphatase and continue incubation at 37°C for another 2-4 hours.[8]
-
-
-
Sample Cleanup:
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a suitable HPLC column (e.g., C18).
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]
-
Define MRM transitions for both native IdU and the isotopically labeled internal standard. The transition typically involves the precursor ion ([M+H]⁺) and a fragment ion corresponding to the base after loss of the deoxyribose sugar.
-
-
Quantification:
-
Create a standard curve using known amounts of IdU and the internal standard.
-
Calculate the ratio of the peak area of native IdU to the peak area of the internal standard in the experimental samples.
-
Determine the absolute amount of IdU by comparing this ratio to the standard curve. The results can be expressed as a percentage of thymidine substitution or moles of IdU per microgram of DNA.[9]
-
Caption: Logical workflow for LC-MS/MS quantification of this compound.
Conclusion
The detection of this compound incorporation in DNA is a powerful tool in cellular and molecular research. The choice of methodology—be it the spatially informative IHC/IF, the high-throughput capability of flow cytometry, or the precise quantification of LC-MS/MS—should be tailored to the specific experimental goals. By following these detailed protocols, researchers can reliably assess DNA synthesis and the effects of IdU-based therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanoporetech.com [nanoporetech.com]
- 6. Detection of base analogs incorporated during DNA replication by nanopore sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anti-IdU Antibody [ABIN2669973] - Chemical, IHC, IF [antibodies-online.com]
- 8. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of iododeoxyuridine into DNA of granulocytes in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Idoxuridine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxuridine (IdU), a thymidine analog, serves as a valuable tool in preclinical animal research, primarily for its roles as an antiviral agent, a radiosensitizer in cancer therapy, and a marker for cell proliferation.[1][2] Its mechanism of action lies in its incorporation into DNA during synthesis, leading to the formation of faulty genetic material and subsequent disruption of cellular processes.[1][3] This document provides detailed application notes and protocols for the in vivo administration of this compound in animal studies, with a focus on its use as a radiosensitizer and for cell proliferation assays.
Physicochemical Properties and Formulation
This compound is a pyrimidine nucleoside that is structurally similar to thymidine.[3] It is sparingly soluble in water, and its preparation for in vivo administration requires careful consideration of the solvent and formulation to ensure sterility and physiological compatibility. For parenteral administration, sterile, pH-balanced, and isotonic solutions are crucial.
Preparation of this compound for Injection:
A general guideline for preparing an injectable solution of this compound is as follows:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume.
-
Dissolve the this compound powder in a suitable sterile, pyrogen-free vehicle. Phosphate-buffered saline (PBS) is a commonly used diluent. For compounds not soluble in PBS, other vehicles like a low concentration of DMSO (0.5% - 5%) may be considered, but their potential toxicity should be evaluated.
-
Adjust the pH of the solution to be close to physiological pH (7.2-7.4) if necessary.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
Quantitative Data
The following tables summarize key quantitative data for the in vivo use of this compound in animal models.
Table 1: Toxicology Data
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 3080 mg/kg | [1] |
| Mouse | Intraperitoneal | 1000 mg/kg | [4] |
| Rat | Intraperitoneal | 4000 mg/kg | [4] |
Table 2: Pharmacokinetic Parameters (Comparative Data)
Direct pharmacokinetic data for this compound in common animal models is limited in the available literature. The following data for a related thymidine analog, 5-ethyl-2'-deoxyuridine (EDU), provides some insight into the expected pharmacokinetic profile. It is important to note that this compound is rapidly metabolized in the body to iodouracil, uracil, and iodide.[3]
| Species | Route of Administration | Compound | T½ (elimination) | Cmax | Reference |
| Mouse | Intravenous (100 mg/kg) | EDU | 24.1 ± 2.9 min | - | [5] |
| Rat | Intravenous (100 mg/kg) | EDU | 18.5 ± 1.0 min | - | [5] |
| Mouse | Intraperitoneal (100 mg/kg) | This compound | - | 4 to 10 µg/ml | [6] |
| Mouse | Subcutaneous (100 mg/kg) | This compound | - | 4 to 10 µg/ml | [6] |
| Mouse | Oral (100 mg/kg) | This compound | - | 4 to 10 µg/ml | [6] |
Note: Researchers should consider conducting pilot pharmacokinetic studies for their specific animal model and experimental conditions.
Table 3: Recommended Dosages for In Vivo Studies
| Application | Species | Route of Administration | Dosage | Dosing Schedule | Reference |
| Radiosensitization | Rat (Glioma Model) | Intracranial Implant | Polymer implant with BrdUrd (analog) and PALA | Single implant | [7] |
| Human (Clinical Trial) | Intravenous Infusion | 250 to 1200 mg/m²/12-hour | Constant infusion for 14 days | ||
| Cell Proliferation | Mouse | Intraperitoneal | 200 mg/kg | Single injection | [8] |
| Mouse | Intravenous | 1 mg/ml solution | Repeated injections over 12 days | [9] |
Experimental Protocols
Protocol 1: In Vivo Cell Proliferation Assay Using this compound
This protocol is adapted from established methods using other thymidine analogs like BrdU and EdU.[8][9][10]
Materials:
-
This compound
-
Sterile PBS, pH 7.4
-
0.22 µm syringe filters
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal model (e.g., mice)
-
Tissue fixation and processing reagents (e.g., formalin, paraffin)
-
Immunohistochemistry reagents (anti-BrdU/IdU antibody, secondary antibody, detection system)
Procedure:
-
Preparation of this compound Solution: Prepare a sterile solution of this compound in PBS at a concentration of 10 mg/ml. Ensure the solution is clear and free of particulates.
-
Animal Dosing:
-
Administer a single intraperitoneal (IP) injection of this compound at a dose of 200 mg/kg body weight. For a 25g mouse, this would be 0.5 ml of the 10 mg/ml solution.
-
Alternatively, for continuous labeling, this compound can be administered via repeated intravenous injections or potentially through drinking water, though stability in water should be confirmed.[9][10]
-
-
Tissue Collection and Fixation:
-
At the desired time point after this compound administration (e.g., 2 hours for pulse labeling), euthanize the animal according to the approved institutional protocol.
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA) to fix the tissues.
-
Dissect the tissues of interest and post-fix them in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Sectioning:
-
Process the fixed tissues through a graded series of ethanol and xylene and embed in paraffin.
-
Cut tissue sections (e.g., 5-10 µm thick) using a microtome and mount them on slides.
-
-
Immunohistochemical Detection of this compound:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to expose the incorporated this compound. A common method is heat-induced epitope retrieval in a citrate buffer (pH 6.0).
-
Denature the DNA to allow antibody access. This is a critical step and typically involves incubation in 2N HCl.
-
Neutralize the acid with a buffer solution (e.g., 0.1 M borate buffer, pH 8.5).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate the sections with a primary antibody that recognizes this compound (or BrdU, as many antibodies cross-react) overnight at 4°C.
-
Wash the sections and incubate with an appropriate fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain like DAPI or Hoechst.
-
Mount the coverslips and visualize the labeled cells using fluorescence microscopy.
-
Protocol 2: In Vivo Radiosensitization Study with this compound
This protocol is based on preclinical studies evaluating halogenated pyrimidines as radiosensitizers.
Materials:
-
This compound
-
Sterile vehicle (e.g., PBS)
-
Tumor-bearing animal model (e.g., rats with induced gliomas)
-
Radiation source (e.g., X-ray irradiator)
-
Anesthesia for animal immobilization during irradiation
Procedure:
-
Tumor Model Establishment: Establish the tumor model in the animals according to the specific research question (e.g., subcutaneous xenograft, orthotopic implantation).
-
This compound Administration:
-
Based on previous studies, a continuous infusion or repeated injections are often necessary to achieve significant incorporation of this compound into the tumor cell DNA.
-
For example, administer this compound via continuous intravenous infusion for a set period (e.g., 7-14 days) leading up to and during the course of radiation therapy. The dosage will need to be optimized for the specific animal model but can be guided by human clinical trial data (e.g., starting with a lower equivalent dose and escalating).
-
Alternatively, for local tumors, intratumoral or locoregional administration can be explored to maximize local concentration and minimize systemic toxicity.[2]
-
-
Radiation Therapy:
-
Anesthetize the animals to ensure they remain immobile during irradiation.
-
Shield the non-tumor bearing parts of the animal to minimize radiation exposure to healthy tissues.
-
Deliver a fractionated dose of radiation to the tumor. The total dose and fractionation schedule will depend on the tumor model and study objectives (e.g., 2 Gy per fraction for 5 consecutive days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for signs of toxicity, including weight loss, changes in behavior, and skin reactions at the irradiation site.
-
Measure tumor growth over time using calipers or imaging techniques.
-
At the end of the study, euthanize the animals and collect the tumors for further analysis (e.g., histology, immunohistochemistry for this compound incorporation and DNA damage markers).
-
Survival can also be used as a primary endpoint.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for an In Vivo Radiosensitization Study
Caption: Workflow for an in vivo radiosensitization study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Preclinical animal studies with radioiododeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. This compound | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioavailability and pharmacokinetic parameters for 5-ethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of E-5-(2-Bromovinyl)-2′-Deoxyuridine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of intracranial rat glioma model with implant of radiosensitizer and biomodulator drug combined with external beam radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient protocol for in vivo labeling of proliferating epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Plaque Reduction Assay Using Idoxuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxuridine, a synthetic thymidine analog, was one of the first antiviral medications developed. It primarily targets herpesviruses, including Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). Its mechanism of action involves the inhibition of viral DNA synthesis. Once incorporated into the viral DNA in place of thymidine, this compound disrupts the normal base pairing and structure of the DNA, leading to the production of faulty and non-infectious viral particles.[1] The plaque reduction assay is a standard virological technique used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a given compound. This assay measures the ability of a drug to reduce the number of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
These application notes provide a detailed protocol for performing a plaque reduction assay to evaluate the antiviral activity of this compound against HSV-1 and HSV-2.
Data Presentation
The antiviral activity of this compound and other antiviral agents is often expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to reduce the number of viral plaques by 50% compared to an untreated control. While specific IC50 values for this compound from plaque reduction assays are not consistently reported across literature, comparative studies have established its relative potency.
| Antiviral Agent | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | Feline Herpesvirus | N/A | 4.3 | [2] |
| Acyclovir | HSV-1 | Vero | Varies | [3] |
| Penciclovir | HSV-1 | Vero | Varies | [3] |
| Trifluridine | HSV | N/A | More effective than this compound | [4] |
| Acyclovir | HSV | N/A | More effective than this compound | [4][5][6] |
Note: The efficacy of antiviral drugs can vary significantly depending on the virus strain, cell line used, and specific assay conditions.[7] Trifluridine and acyclovir are generally considered more effective than this compound for treating HSV infections.[4]
Experimental Protocols
Plaque Reduction Assay Protocol for this compound against HSV-1 and HSV-2
This protocol is adapted from standard plaque reduction assay methodologies for screening antiviral compounds against HSV.[8]
Materials:
-
Cells: Vero (African green monkey kidney) cells or HeLa (human cervical cancer) cells.
-
Virus: Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) stocks of known titer (Plaque Forming Units/mL).
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
Overlay Medium: Infection medium containing 1% methylcellulose or other semi-solid overlay like agarose.
-
-
Antiviral Agent: this compound stock solution (e.g., in DMSO). Prepare serial dilutions in infection medium.
-
Reagents:
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing cells.
-
-
Equipment:
-
6-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Pipettes and sterile tips
-
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed Vero or HeLa cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in infection medium. The concentration range should bracket the expected IC50 value. Include a no-drug control (vehicle control, e.g., DMSO at the same concentration as in the drug dilutions).
-
-
Virus Infection:
-
On the day of the experiment, aspirate the growth medium from the confluent cell monolayers.
-
Wash the cells once with PBS.
-
Infect the cells with a dilution of HSV-1 or HSV-2 in infection medium that will produce a countable number of plaques (typically 50-100 plaques per well). The volume of the virus inoculum should be sufficient to cover the cell monolayer (e.g., 200 µL for a 24-well plate).
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
-
This compound Treatment:
-
After the adsorption period, aspirate the virus inoculum.
-
Add the prepared dilutions of this compound (and the no-drug control) to the respective wells. Also, include a cell control (no virus, no drug).
-
-
Overlay Application:
-
Carefully add the overlay medium to each well. The semi-solid nature of the overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of discrete plaques.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Aspirate the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control using the following formula:
-
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100
-
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in inhibiting viral replication.
Experimental Workflow for Plaque Reduction Assay
Caption: Experimental workflow for the plaque reduction assay with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral treatment and other therapeutic interventions for herpes simplex virus epithelial keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of acyclovir and this compound as treatment for ulcerative herpetic keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A double-blind, multicenter clinical trial of acyclovir vs this compound for treatment of epithelial herpes simplex keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitivity of Types 1 and 2 Herpes Simplex Virus to 5-Iodo-2′-Deoxyuridine and 9-β-d-Arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Lineage Tracing Using Idoxuridine (IdU)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell lineage tracing experiments using the thymidine analog Idoxuridine (IdU). IdU is a powerful tool for labeling and tracking proliferating cells in vivo and in vitro, enabling the study of cell division, differentiation, and fate determination in various biological contexts, including development, tissue regeneration, and cancer biology.
Introduction to this compound-Based Cell Lineage Tracing
This compound (5-iodo-2'-deoxyuridine) is a synthetic analog of thymidine that can be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] This incorporation provides a stable label that is passed on to daughter cells, allowing for the prospective tracing of cell lineages.[3] By using specific antibodies, IdU-labeled cells can be detected and visualized in tissue sections or cell cultures.
A key advantage of using thymidine analogs is the ability to perform sequential labeling with different analogs, such as 5-chloro-2'-deoxyuridine (CldU) and IdU, to distinguish between cell populations that divided at different times.[4][5][6] This dual-labeling strategy is invaluable for studying the dynamics of cell proliferation and differentiation over time.
Key Applications:
-
Developmental Biology: Tracing the lineage of progenitor cells during embryonic development.
-
Stem Cell Research: Identifying and tracking the behavior of adult stem cells and their progeny.[1]
-
Neurogenesis: Studying the birth and migration of new neurons in the brain.[7]
-
Cancer Biology: Investigating tumor growth, cell turnover, and the efficacy of anti-proliferative drugs.[4][8]
-
Tissue Repair and Regeneration: Monitoring cell proliferation during wound healing and tissue regeneration.[6]
Experimental Overview
A typical IdU-based cell lineage tracing experiment involves the following key stages:
-
IdU Administration: Delivery of IdU to the biological system (e.g., animal model or cell culture) to label dividing cells.
-
Chase Period: A defined period during which the labeled cells can divide, migrate, and differentiate.
-
Tissue/Cell Processing: Collection and preparation of samples for analysis.
-
Immunodetection: Staining of the samples with specific antibodies to detect the incorporated IdU.
-
Imaging and Analysis: Visualization and quantification of the labeled cells.
Below is a graphical representation of a typical dual-labeling experimental workflow using CldU and IdU.
Caption: Dual-labeling experimental workflow using CldU and IdU.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and timings for IdU-based cell lineage tracing experiments. Note that optimal conditions may vary depending on the specific experimental model and research question.
Table 1: In Vivo Administration of IdU and CldU in Drinking Water for Mice
| Parameter | This compound (IdU) | Chlorodeoxyuridine (CldU) | Reference(s) |
| Concentration | 1 mg/mL | 1 mg/mL | [6][9] |
| Solvent | Distilled Water | Distilled Water | [6][9] |
| Dissolution | Requires agitation at 37°C for >1 hour | Dissolves in ~10 min with agitation at RT | [6] |
| Storage | 4°C, protected from light | 4°C, protected from light | [6][9] |
| Typical Duration | 1 day to several months | 1 day to several months | [6] |
Table 2: In Vivo Intraperitoneal (IP) Injection of Thymidine Analogs in Mice
| Parameter | This compound (IdU) | Bromodeoxyuridine (BrdU) | Reference(s) |
| Dosage | Varies (e.g., 6-fold higher than BrdU) | 50 mg/kg | [7] |
| Solvent | Phosphate-Buffered Saline (PBS) | Phosphate-Buffered Saline (PBS) | [10] |
| Frequency | Single or multiple injections | Single or multiple injections | [11] |
Table 3: Antibody Concentrations for Immunofluorescent Detection
| Primary Antibody | Dilution | Species | Cross-Reactivity Notes | Reference(s) |
| Mouse anti-BrdU (clone B44) | 1:250 | Mouse | Recognizes BrdU and IdU, low binding to CldU | [2][5] |
| Rat anti-BrdU (clone BU1/75) | Varies | Rat | Recognizes BrdU and CldU, low binding to IdU | [2] |
| Rat anti-BrdU (unspecified clone) | Varies | Rat | No cross-reactivity with IdU | [7] |
Detailed Experimental Protocols
Protocol 1: In Vivo Dual Labeling of Proliferating Cells in Mice using CldU and IdU in Drinking Water
This protocol is adapted from methods described for labeling cell turnover in various tissues.[4][6]
Materials:
-
5-chloro-2'-deoxyuridine (CldU)
-
5-iodo-2'-deoxyuridine (IdU)
-
Sterile, distilled water
-
Light-protected water bottles
-
Standard animal housing and care facilities
Procedure:
-
Preparation of CldU and IdU Solutions:
-
Prepare a 1 mg/mL solution of CldU by dissolving it in distilled water. Agitate at room temperature for approximately 10 minutes until fully dissolved.[6]
-
Prepare a 1 mg/mL solution of IdU by dissolving it in distilled water. This may require agitation for over an hour at 37°C.[6] Ensure the IdU is completely dissolved before use. If solubility issues persist, using a higher purity water source may help.[6]
-
Store both solutions at 4°C in light-protected containers.[6][9]
-
-
Administration of CldU:
-
Provide the CldU-containing drinking water to the mice for the desired labeling period. This can range from a single day to several weeks, depending on the proliferation rate of the cells of interest.[6]
-
-
Chase Period 1 (Optional):
-
Replace the CldU solution with regular drinking water for a specified period. This allows the CldU-labeled cohort of cells to mature or migrate.
-
-
Administration of IdU:
-
Replace the regular or CldU-containing water with the IdU solution for the second labeling period.
-
-
Chase Period 2:
-
After the IdU labeling period, provide regular drinking water for the desired chase period before tissue collection.
-
-
Tissue Collection:
-
Euthanize the animals according to approved institutional guidelines.
-
Perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for fixation.
-
Dissect the tissues of interest and post-fix in 4% PFA overnight at 4°C.
-
Process the tissues for paraffin embedding or cryosectioning.
-
Protocol 2: Immunofluorescent Detection of CldU and IdU in Tissue Sections
This protocol outlines a method for sequentially detecting IdU and then CldU to minimize antibody cross-reactivity.[5]
Materials:
-
Tissue sections on slides
-
Deparaffinization/rehydration solutions (for paraffin sections)
-
Antigen retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% donkey serum in PBS)
-
Primary antibody for IdU (e.g., mouse anti-BrdU, clone B44)
-
Primary antibody for CldU (e.g., rat anti-BrdU, clone BU1/75)
-
Species-specific fluorescently labeled secondary antibodies
-
High-stringency wash buffer (e.g., 36mM Tris, 50mM NaCl, 0.5% Tween-20; pH 8.0)[5]
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Incubate slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 1 min each).
-
Wash in PBS (3 x 2 min).[1]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated citrate buffer.
-
-
DNA Denaturation:
-
Incubate sections in 2M HCl for 30 minutes at 37°C to denature the DNA and expose the incorporated analogs.
-
Neutralize with 0.1 M borate buffer (pH 8.5) for 10 minutes at room temperature.
-
Wash thoroughly with PBS.
-
-
Blocking:
-
Incubate sections in blocking solution for at least 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation (IdU Detection):
-
High-Stringency Wash:
-
Wash slides in pre-warmed (37°C) high-stringency wash buffer to minimize binding of the mouse antibody to CldU.[5]
-
-
Secondary Antibody Incubation (IdU Detection):
-
Incubate with a fluorescently labeled anti-mouse secondary antibody for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation (CldU Detection):
-
Following washes, incubate with the rat anti-BrdU antibody (recognizes CldU) overnight at 4°C.
-
-
Secondary Antibody Incubation (CldU Detection):
-
Incubate with a fluorescently labeled anti-rat secondary antibody for 1-2 hours at room temperature.
-
-
Counterstaining and Mounting:
-
Stain nuclei with DAPI.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.
-
The following diagram illustrates the antibody detection strategy for dual-labeled cells.
Caption: Antibody strategy for detecting CldU and IdU labeled cells.
Concluding Remarks
This compound is a versatile and effective tool for cell lineage tracing studies. When used in conjunction with other thymidine analogs like CldU, it allows for sophisticated experimental designs to unravel the complexities of cell proliferation and fate determination. Careful optimization of labeling strategies and antibody staining protocols is crucial for obtaining reliable and reproducible results.
References
- 1. EdU-Based Assay of Cell Proliferation and Stem Cell Quiescence in Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adult stem cell lineage tracing and deep tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescent detection of two thymidine analogues (CldU and IdU) in primary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunofluorescent Detection of Two Thymidine Analogues (CldU and IdU) in Primary Tissue [jove.com]
- 6. Immunofluorescent Detection of Two Thymidine Analogues (CldU and IdU) in Primary Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low doses of bromo- and iododeoxyuridine produce near-saturation labeling of adult proliferative populations in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
Application Notes: High-Dimensional Cell Cycle Analysis Using Idoxuridine in Mass Cytometry
References
- 1. Cell Cycle Analysis by Mass Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Cycle Analysis by Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Cytometric Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Cell Mass Cytometry Adapted to Measurements of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]
Application Notes and Protocols: Antiviral Activity of Idoxuridine in Human Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxuridine (5-iodo-2'-deoxyuridine) is a thymidine analog that has historically been used as a topical antiviral agent, particularly for the treatment of herpes simplex virus (HSV) infections of the eye.[1][2] Its mechanism of action relies on its incorporation into viral DNA, which ultimately disrupts viral replication.[1] Human keratinocytes are primary targets for HSV infection in the skin and mucous membranes. Understanding the efficacy of antiviral compounds like this compound in this specific cell type is crucial for the development of effective topical therapies for cutaneous HSV infections.
A key consideration when evaluating this compound in human keratinocytes is the enzymatic activity within these cells. Human keratinocytes exhibit high levels of thymidine phosphorylase, an enzyme that catabolizes and inactivates this compound.[3] This results in a reduced antiviral effect compared to other cell types with lower levels of this enzyme.[3] Consequently, in vitro testing using human keratinocytes is essential for accurately assessing the potential clinical efficacy of this compound and related analogs for skin infections.
These application notes provide detailed protocols for assessing the antiviral activity and cytotoxicity of this compound in human keratinocyte cell cultures.
Mechanism of Action of this compound
This compound exerts its antiviral effect by acting as a fraudulent nucleoside.[1] As a structural analog of thymidine, it is phosphorylated by both viral and cellular kinases to this compound triphosphate.[1] This triphosphate form then competes with the natural thymidine triphosphate for incorporation into the replicating viral DNA by the viral DNA polymerase.[1] The incorporation of this compound into the viral genome leads to the production of faulty, non-functional DNA, which in turn prevents the assembly of viable new virus particles and thus inhibits viral replication.[1]
Caption: Mechanism of action of this compound in a human keratinocyte.
Data Presentation
Quantitative data from antiviral and cytotoxicity assays are crucial for evaluating the therapeutic potential of a compound. The 50% cytotoxic concentration (CC50) is the concentration of a drug that reduces cell viability by 50%, while the 50% inhibitory concentration (IC50) is the concentration required to inhibit viral activity by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the drug's therapeutic window.
Table 1: Cytotoxicity of this compound in Human Keratinocytes
| Cell Line | Assay Duration (hours) | CC50 (µM) |
| HaCaT | 24 | Data to be determined |
| HaCaT | 48 | Data to be determined |
| HaCaT | 72 | Data to be determined |
Table 2: Antiviral Activity of this compound against HSV-1 in Human Keratinocytes
| Assay Type | Cell Line | IC50 (µM) |
| Plaque Reduction Assay | HaCaT | Data to be determined |
| Viral Yield Reduction Assay | HaCaT | Data to be determined |
Table 3: Selectivity Index of this compound in Human Keratinocytes
| Cell Line | Assay | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| HaCaT | Plaque Reduction | From Table 1 | From Table 2 | To be calculated |
| HaCaT | Viral Yield Reduction | From Table 1 | From Table 2 | To be calculated |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to human keratinocytes. The MTT assay is a colorimetric assay that measures cell metabolic activity.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human keratinocytes into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium.
-
Drug Addition: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.
Caption: Workflow for a plaque reduction assay to determine the antiviral activity of this compound.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
24-well tissue culture plates
-
Herpes Simplex Virus Type 1 (HSV-1) stock
-
This compound stock solution
-
Overlay medium (e.g., culture medium with 1% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed keratinocytes in 24-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Infect the cell monolayers with HSV-1 at a concentration that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Drug Treatment: Prepare serial dilutions of this compound in the overlay medium.
-
Overlay: Remove the viral inoculum and add 1 mL of the this compound-containing overlay medium to each well.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque development.
-
Staining: Remove the overlay, fix the cells with fixing solution, and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 is determined from the dose-response curve.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of this compound.
Caption: Workflow for a viral yield reduction assay.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
24-well tissue culture plates
-
HSV-1 stock
-
This compound stock solution
-
Culture medium
Procedure:
-
Cell Seeding: Seed keratinocytes in 24-well plates and grow to confluence.
-
Treatment and Infection: Treat the cells with various concentrations of this compound for 1-2 hours before infecting with HSV-1 at a specific multiplicity of infection (MOI), for example, 1.
-
Incubation: After infection, maintain the cells in the medium containing the respective this compound concentrations for 24-48 hours.
-
Virus Harvest: Harvest the supernatant and lyse the cells (e.g., by three cycles of freezing and thawing) to release intracellular virus particles.
-
Virus Titration: Determine the viral titer (plaque-forming units per mL) of the harvested samples using a standard plaque assay.
-
Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the untreated virus control. The IC50 is the concentration that reduces the viral yield by 50%.
References
Preparation of Idoxuridine Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxuridine, a synthetic thymidine analog, is a well-established antiviral agent primarily used in the treatment of herpes simplex virus (HSV) infections.[1][2] Its mechanism of action involves its incorporation into viral DNA, which ultimately inhibits viral replication.[1][3] In cell culture applications, this compound serves as a valuable tool for studying viral replication, screening antiviral compounds, and as a radiosensitizing agent.[4][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁IN₂O₅ | [6] |
| Molecular Weight | 354.1 g/mol | [6] |
| Appearance | Colorless crystals or a white, crystalline powder | [7][8] |
| Storage (Solid) | -20°C, protected from light | [6][7] |
| Stability (Solid) | ≥ 4 years at -20°C | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 - 71 mg/mL | [6][9] |
| Dimethylformamide (DMF) | ~16 mg/mL | [6] |
| Water | Slightly soluble (~2 mg/mL) | [4][7] |
| Ethanol | Very slightly soluble | [7][8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [6] |
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Stability | Reference |
| DMSO | -20°C | Up to 1 month | [5][10] |
| DMSO | -80°C | Up to 6 months | [5][10] |
| Aqueous Solutions (e.g., PBS) | 2-8°C | Not recommended for more than one day | [6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is the recommended solvent for long-term storage and for achieving high solubility.[6][9][11]
Materials:
-
This compound powder (MW: 354.1 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to come to room temperature.
-
Weighing this compound: Carefully weigh out 35.41 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[5]
-
Aliquoting: Once fully dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-resistant cryovials. This minimizes freeze-thaw cycles.[10]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][10]
Note on DMSO: Use fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[9]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration DMSO stock solution to a final working concentration in cell culture medium. Typical working concentrations for this compound in cell culture experiments range from 5 µM to 50 µM.[9]
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thawing the Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Prepare the final working concentration by diluting the intermediate or stock solution directly into the cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM solution to 990 µL of cell culture medium.
-
Mixing and Use: Gently mix the final working solution before adding it to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately. Do not store aqueous working solutions.[6]
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. glpbio.com [glpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | HSV | Antifection | TargetMol [targetmol.com]
Application Notes: Ocular Delivery of Idoxuridine in Research Models
Introduction
Idoxuridine is a thymidine analog and an antiviral agent historically used in the treatment of Herpes Simplex Virus (HSV) keratitis.[1][2] Its mechanism of action involves incorporation into viral DNA, which disrupts replication and leads to the formation of faulty, non-infectious viral particles.[1][3] While largely superseded by newer, less toxic, and more effective antivirals like trifluridine and acyclovir for human clinical use, this compound remains a valuable tool in veterinary medicine and in ophthalmic research models for studying viral keratitis and evaluating novel drug delivery platforms.[2][4][5] It is particularly used in models involving cats (Feline Herpesvirus-1, FHV-1) and rabbits (HSV-1).[3][6]
This document provides detailed application notes and protocols for various methods of this compound delivery to the eye in a research setting.
Mechanism of Action of this compound
This compound's antiviral effect is based on its structural similarity to thymidine, a nucleoside essential for DNA synthesis.[7] Viral DNA polymerase incorporates this compound into the replicating viral DNA strand in place of thymidine. This substitution results in a non-functional DNA structure, thereby inhibiting viral replication.[1]
Caption: Mechanism of this compound antiviral activity.
Conventional Ocular Delivery Methods
Conventional methods involve the direct topical application of this compound as a solution or ointment. These formulations have been extensively studied, particularly in rabbit models of herpetic keratitis.
Topical Ophthalmic Solution & Ointment
Topical administration is the most common delivery route for this compound in research models. Due to the drug's virostatic nature and poor penetration of the intact cornea, frequent application is necessary to maintain therapeutic levels.[3][8]
Quantitative Data Summary: Topical this compound vs. Other Antivirals
| Parameter | This compound | Trifluridine | Animal Model | Finding | Source |
| Healing Rate | 63% (10/16) healed within 14 days | 96% (22/23) healed within 14 days | Human | Trifluridine demonstrated greater clinical efficacy for HSV-1 epithelial keratitis. | [8] |
| Cure Rate | 60% (1% ointment) | 90% (2% ointment) | Human | Higher cure rates were observed with trifluridine and other newer antivirals. | [2] |
| Corneal Penetration | Does not penetrate unless the epithelial barrier is compromised. | Can penetrate intact corneal epithelium. | General | Trifluridine has superior corneal penetration properties. | [8] |
Experimental Protocol: Topical Administration in a Rabbit Model of HSV Keratitis
This protocol outlines the topical application of this compound ophthalmic solution for treating experimentally induced herpetic keratitis in rabbits.
-
Animal Handling & Preparation:
-
Induction of Herpetic Keratitis (Example):
-
Anesthetize the rabbit's cornea with a topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
Gently scarify the corneal epithelium in a grid pattern using a sterile 25-gauge needle.
-
Apply a sterile cotton swab soaked in a solution containing a known titer of HSV-1 to the scarified cornea.
-
-
Drug Formulation:
-
Administration Procedure:
-
Hold the dropper bottle or ointment tube above the rabbit's eye, avoiding contact with the cornea or conjunctiva to prevent contamination and injury.[9][10]
-
Gently retract the upper or lower eyelid to form a small pouch.
-
Instill one drop (approx. 30-50 µL) of the 0.1% solution or a small strip (1/4 inch) of the 0.5% ointment into the conjunctival sac.
-
Allow the rabbit to blink to spread the medication across the ocular surface.[9]
-
Wipe away any excess medication from the fur around the eye.[9]
-
-
Dosing Regimen:
-
Due to the short half-life, a frequent dosing schedule is critical.
-
Initial Phase (First 48 hours): Apply one drop every hour during the day and every two hours at night.[2][6]
-
Maintenance Phase: After initial improvement, reduce the frequency to every two hours during the day and every four hours at night.[2]
-
Continue treatment for at least 3-5 days after the complete resolution of clinical signs (e.g., corneal ulcers) to prevent recurrence.[5][6]
-
-
Endpoint Evaluation:
-
Daily clinical scoring of corneal lesions using a slit lamp biomicroscope.
-
Corneal fluorescein staining to visualize epithelial defects.
-
Collection of tear samples for viral titer analysis.
-
Histopathological analysis of corneal tissue at the end of the study.
-
Caption: Experimental workflow for topical this compound studies.
Advanced and Sustained Release Delivery Methods
To overcome the limitations of frequent dosing associated with conventional formulations, researchers have explored sustained-release systems.
Ocular Inserts
Ocular inserts are solid, polymeric devices placed in the conjunctival sac that release the drug at a controlled, predetermined rate over an extended period.
Quantitative Data Summary: this compound Ocular Inserts in Rabbits
| Delivery Rate (µg/hr) | Efficacy Compared to Drops/Ointment | Drug Exposure | Animal Model | Source |
| 30 | Significantly better results | 40% less total drug | Rabbit | [11] |
| < 30 | Equal or less effective | N/A | Rabbit | [11] |
| up to 100 | Not significantly better than 30 µg/hr | N/A | Rabbit | [11] |
Protocol: Application of this compound Ocular Inserts in Rabbits
-
Insert Preparation:
-
Fabricate or obtain sterile, polymeric ocular inserts containing a known concentration of this compound, designed to release the drug at a specific rate (e.g., 30 µg/hr).
-
-
Animal Preparation:
-
Lightly anesthetize the rabbit or use a topical anesthetic to minimize discomfort during insertion.
-
Gently restrain the animal.
-
-
Insertion Procedure:
-
Using sterile, blunt-tipped forceps, grasp the ocular insert.
-
Gently pull down the lower eyelid to expose the inferior conjunctival cul-de-sac.
-
Place the insert horizontally into the cul-de-sac.
-
Release the eyelid. The insert should reside comfortably within the conjunctival space.
-
-
Monitoring and Replacement:
-
Visually inspect the eye daily to ensure the insert remains in place.
-
Replace the insert at predetermined intervals based on its designed release duration (e.g., every 24 hours).
-
-
Endpoint Evaluation:
-
Conduct clinical scoring and viral titer analysis as described in the topical solution protocol.
-
Nanotechnology-Based Formulations (Liposomes & Polymeric Nanoparticles)
Nanocarriers like liposomes and polymeric nanoparticles are investigated to improve the ocular bioavailability of drugs like this compound.[12][13] These systems can enhance corneal penetration, prolong drug residence time, and provide sustained release.[14][15]
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulating this compound in liposomes has been shown to increase its corneal penetration.[12][16]
-
Polymeric Nanoparticles: Solid colloidal particles made from biodegradable polymers (e.g., PLGA, chitosan) that can be engineered for sustained drug release and mucoadhesion.[17][18]
Caption: Workflow for nanocarrier-based this compound delivery.
Protocol: General Methodology for Nanocarrier Administration
Protocols for nanoparticle formulation are highly specific to the polymer/lipid chemistry and are beyond the scope of this document. This protocol covers the application of a pre-formed nanosuspension.
-
Formulation & Characterization:
-
Prepare an this compound-loaded nanosuspension (e.g., liposomes or nanoparticles).
-
Characterize the formulation for particle size, zeta potential, encapsulation efficiency, and in vitro drug release profile.
-
-
Administration:
-
Follow the same procedure as for topical ophthalmic solutions (Protocol 1.1), instilling a precise volume (e.g., 30 µL) of the nanosuspension into the rabbit's conjunctival sac.
-
-
Pharmacokinetic Studies (Optional):
-
At various time points post-instillation, collect ocular tissues (tear fluid, cornea, aqueous humor).[19]
-
Process tissues and analyze this compound concentration using a validated method (e.g., HPLC-MS/MS) to determine pharmacokinetic parameters.
-
Invasive Ocular Delivery Methods
While topical delivery is standard for corneal diseases, invasive methods may be explored in research models to bypass ocular barriers or target posterior structures, though this is less common for this compound.
Subconjunctival Injection
This route involves injecting the drug beneath the conjunctiva, creating a depot for sustained release to both anterior and posterior segments.[20] It is considered less invasive than intravitreal injections.[20]
Protocol: Subconjunctival Injection in a Rabbit Model
-
Animal Preparation:
-
Injection Procedure:
-
Use a dissecting microscope for visualization.
-
Gently lift the bulbar conjunctiva with fine-toothed forceps.
-
Using a 30-gauge needle on a syringe, insert the needle bevel-up into the subconjunctival space, away from the limbus.
-
Inject a small volume (e.g., 50-100 µL) of the sterile this compound solution, creating a small bleb.
-
Carefully withdraw the needle. Apply gentle pressure with a sterile cotton swab to prevent backflow.
-
-
Post-Procedure Care:
-
Apply a topical antibiotic ointment to prevent infection.[21]
-
Monitor the animal for signs of inflammation, irritation, or infection.
-
Intravitreal Injection
This technique delivers the drug directly into the vitreous humor, achieving high concentrations in the posterior segment. It is a standard procedure in rodent and rabbit models for posterior segment disease research.[21][22]
Protocol: Intravitreal Injection in a Mouse or Rat Model
This is a highly technical procedure requiring significant skill and adherence to aseptic technique.[23]
-
Animal Preparation:
-
Injection Procedure:
-
Position the animal under a dissecting microscope.
-
Using a 30-gauge needle, create a pilot hole through the sclera at the pars plana (approx. 1-1.5 mm posterior to the limbus in a rat) to avoid damaging the lens or retina.[21]
-
Using a Hamilton syringe with a 33- or 34-gauge blunt needle, enter the vitreous cavity through the pre-made hole.
-
Slowly inject a small volume (1-2 µL for a mouse, 2-5 µL for a rat) of the sterile this compound solution into the mid-vitreous.[21][23]
-
Hold the needle in place for a few seconds before slowly withdrawing it to minimize reflux.
-
-
Post-Procedure Care:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. This compound for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 4. Advancement on Sustained Antiviral Ocular Drug Delivery for Herpes Simplex Virus Keratitis: Recent Update on Potential Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Cats - Wedgewood Pharmacy [wedgewood.com]
- 6. This compound Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 7. This compound Eye Drops: A Classic Antiviral for Feline Eye Health – Skippack Pharmacy [skippackpharmacy.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. vets4pets.com [vets4pets.com]
- 10. northwestcompounders.com [northwestcompounders.com]
- 11. This compound ocular insert therapy. Use in treatment of experimental Herpes simplex keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanotechnology Approaches for Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hybrid Polymeric Nanoparticles: Potential Candidate for Ophthalmic Delivery | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Ocular drug delivery systems based on nanotechnology: a comprehensive review for the treatment of eye diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Applications of Liposomes in Ophthalmic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distribution of polymeric nanoparticles in the eye: implications in ocular disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sustained subconjunctival drug delivery systems: current trends and future perspectives | springermedicine.com [springermedicine.com]
- 21. Intravitreous Injection for Establishing Ocular Diseases Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Intravitreal Injection and Quantitation of Infection Parameters in a Mouse Model of Bacterial Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Idoxuridine concentration to minimize cytotoxicity
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Idoxuridine, focusing on strategies to minimize cytotoxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a nucleoside analog of thymidine.[1][2] Its cytotoxicity stems from its mechanism of action, which is not specific to virus-infected cells.[1][2] After administration, cellular kinases phosphorylate this compound into its active triphosphate form.[1] This active form competes with thymidine triphosphate for incorporation into newly synthesizing DNA by DNA polymerases.[2][3][4] this compound can be incorporated into the DNA of both host cells and viruses.[2] This incorporation leads to a faulty DNA structure, causing errors in base pairing, DNA chain termination, and inhibition of DNA repair enzymes, ultimately resulting in cell death (cytotoxicity).[1][3][5] Because it targets all rapidly dividing cells, its use can lead to significant toxicity, which is why its clinical application is generally limited to topical treatments.[1][2]
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration is a balance between achieving the desired biological effect (e.g., antiviral activity, radiosensitization) and minimizing off-target cytotoxicity. This is determined experimentally by performing a dose-response study. You should treat your chosen cell line with a range of this compound concentrations for a fixed duration. Subsequently, a cell viability or cytotoxicity assay is used to measure the effect. The goal is to identify the lowest concentration that produces the desired effect with the highest possible cell viability. This is often represented by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Q3: What are typical working concentrations or IC50 values for this compound?
A3: IC50 values for this compound are highly dependent on the cell line, the duration of exposure, and the specific assay used.[6][7] Therefore, values from the literature should be used as a starting point for your own optimization experiments. For example, in antiviral studies, the IC50 for feline herpesvirus type-1 was found to be 4.3 μM, while for vaccinia virus, it ranged from 0.58 to 0.85 μM.[8][9] Due to this variability, it is critical to determine the IC50 empirically for your specific experimental system.
Q4: How does the duration of cell exposure to this compound affect cytotoxicity?
A4: Cytotoxicity is dependent on both concentration and time.[7] Since this compound must be incorporated into DNA during the S-phase of the cell cycle, longer exposure times generally allow more of the compound to be integrated, leading to increased cytotoxicity even at lower concentrations.[4] It is recommended to perform time-course experiments (e.g., 24, 48, 72 hours) in conjunction with your dose-response studies to find the optimal exposure window that maximizes the desired effect while minimizing cell death.[6]
Q5: Can the solvent used to dissolve this compound affect the experiment?
A5: Yes. This compound is often dissolved in dimethyl sulfoxide (DMSO). While DMSO is widely used, it can exert cytotoxic effects on its own, typically at concentrations above 0.5-1% (v/v).[10] It is crucial to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent (e.g., DMSO) used in your highest drug concentration. This allows you to distinguish between the cytotoxicity caused by this compound and that caused by the solvent.[10]
This compound Quantitative Data
The following table summarizes reported IC50 values for this compound. These values should be used as a reference point for designing dose-response experiments in your specific cell model.
| Compound | Target/Cell Line | Reported IC50 | Reference |
| This compound | Feline Herpesvirus Type-1 (FHV-1) | 4.3 µM | [8] |
| This compound | Vaccinia Virus (VV) | 0.58 - 0.85 µM | [9] |
Disclaimer: IC50 values are highly context-dependent. The values listed above may not be directly transferable to other cell lines or experimental conditions.
Visualized Mechanisms and Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. This compound | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Synergistic combination effect of cidofovir and this compound on vaccinia virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor Idoxuridine incorporation into DNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incorporation of Idoxuridine into DNA during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound incorporation into DNA?
This compound is a nucleoside analog of thymidine.[1][2][3] For it to be incorporated into DNA, it must first be phosphorylated to its active triphosphate form by cellular kinases.[1][3] This active form, this compound triphosphate (IdoxTP), then competes with thymidine triphosphate (dTTP) for incorporation into newly synthesized DNA strands by DNA polymerase.[1][2][3] Once incorporated, the presence of the iodine atom on the uracil base can lead to base pairing errors and distortions in the DNA helix, ultimately disrupting DNA replication and function.[1]
Q2: What are the common reasons for poor this compound incorporation?
Several factors can contribute to poor incorporation of this compound into DNA:
-
Low Cell Proliferation Rate: this compound is primarily incorporated during active DNA synthesis (S-phase of the cell cycle).[2][4] If cells are not actively dividing, incorporation will be minimal.
-
Suboptimal this compound Concentration: The concentration of this compound is critical. Too low a concentration may not be sufficient to compete with endogenous thymidine, while excessively high concentrations can be cytotoxic.[5]
-
Drug Stability and Degradation: this compound can be inactivated by deaminases or nucleotidases.[2][4] Improper storage or prolonged incubation in media can lead to degradation.
-
Cellular Uptake Issues: Poor penetration of this compound into the cells can limit its availability for phosphorylation and subsequent DNA incorporation.[6][7]
-
High Endogenous Thymidine Levels: High concentrations of thymidine in the cell culture medium or within the cells can outcompete this compound for incorporation.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A cytotoxicity assay, such as the Neutral Red uptake assay or MTT assay, can be used to determine the concentration of this compound that reduces cell viability by 50% (CC50).[8] This helps in selecting a concentration that is effective for incorporation without causing excessive cell death.
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Incorporation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cells are not actively proliferating. | Synchronize the cell population to enrich for cells in the S-phase or ensure cells are in the logarithmic growth phase before adding this compound. | Increased percentage of cells incorporating this compound. |
| This compound concentration is too low. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 5, 10, 20, 30, 40 µM).[5][9] | Identify the optimal concentration for maximal incorporation without significant cytotoxicity. |
| This compound has degraded. | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. An aqueous solution of this compound is not recommended to be stored for more than one day.[10] | Consistent and reproducible incorporation levels. |
| Poor cellular uptake. | For topical or in vivo models, consider using penetration enhancers. For cell culture, ensure the cell membrane is not compromised. | Enhanced bioavailability and subsequent incorporation. |
| Competition with endogenous thymidine. | Consider using a medium with low thymidine content or pretreating cells with a thymidylate synthase inhibitor like fluorodeoxyuridine (FdUrd) to block de novo thymidine synthesis.[11] | Increased incorporation of this compound. |
Issue 2: High Variability in Incorporation Between Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well or flask. | Reduced well-to-well or flask-to-flask variability. |
| Inaccurate pipetting of this compound. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of this compound to each sample. | Minimized variation in the final concentration of this compound. |
| Cell culture heterogeneity. | Use a single-cell cloned population if possible, or ensure the cell population is well-mixed before seeding. | More uniform response to this compound treatment. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol is adapted from studies on in vitro uptake of this compound in proliferating smooth muscle cells.[5]
-
Cell Seeding: Seed porcine vascular smooth muscle cells in a 24-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Cell Stimulation: Culture cells in a medium containing 5% fetal bovine serum (FBS). To stimulate proliferation, switch to a medium containing 10% FBS and insulin.
-
This compound Treatment: On days 1, 3, 5, and 7 of incubation, add fresh this compound to the proliferating cells at final concentrations of 5, 10, 20, 30, and 40 µM. Include a control group with no this compound.
-
Sample Collection: At each time point, harvest the cells.
-
Analysis: Double-stain the cells with an anti-Idoxuridine antibody and propidium iodide. Use fluorescence-activated cell sorting (FACS) to determine the ratio of this compound-labeled cells to the total cell population.
-
Data Interpretation: The optimal concentration will be the one that yields the highest percentage of this compound-positive cells with minimal impact on cell viability. A study on smooth muscle cells found that uptake peaked on day 5 with optimal concentrations between 10-20 µM.[5]
Protocol 2: Cell Viability Assay (General Protocol)
This protocol provides a general framework for assessing cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).[9][12]
-
Assay: Perform a cell viability assay such as MTT or Neutral Red.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the CC50 value.
Quantitative Data Summary
| Cell Line | This compound Concentration | Incubation Time | Effect | Reference |
| Human Embryonic Lung (HEL) | Not specified | Not specified | CC50 (50% cytotoxic concentration) determined | [8] |
| Human Foreskin Fibroblast (HFF) | 1.1 µM | Not specified | EC50 (50% effective concentration) against TK+ Cowpox virus | [8] |
| Porcine Vascular Smooth Muscle Cells | 10-20 µM | 5 days | Optimal concentration for in vitro uptake | [5] |
| Crandell-Reese Feline Kidney (CRFK) | 5, 10, 50 µM | 24, 48, 72 hours | Used to evaluate morphologic changes and cell counts | [9][12] |
Visualizations
Caption: Pathway of this compound phosphorylation and incorporation into DNA.
Caption: Troubleshooting workflow for poor this compound incorporation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Iododeoxyuridine uptake in proliferating smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Advancement on Sustained Antiviral Ocular Drug Delivery for Herpes Simplex Virus Keratitis: Recent Update on Potential Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Highly efficient DNA incorporation of intratumourally injected [125I]iododeoxyuridine under thymidine synthesis blocking in human glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Idoxuridine Stability and Degradation in Cell Culture Media: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of idoxuridine in common cell culture media. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and cell culture media?
This compound is known to be unstable in aqueous solutions, including cell culture media, particularly at room temperature. Its stability is influenced by factors such as temperature, pH, and the presence of serum components. Degradation can lead to a loss of antiviral activity and the formation of byproducts with their own biological effects.
Q2: What are the primary degradation products of this compound?
The major degradation product of this compound is 5-iodouracil. This conversion can occur in the presence of serum, which contains enzymes like thymidine phosphorylase that can cleave the glycosidic bond of this compound.[1]
Q3: How does the presence of serum in cell culture media affect this compound stability?
Serum contains enzymes that can accelerate the degradation of this compound to 5-iodouracil and deoxyuridine.[1] Therefore, the concentration of serum in the culture medium is a critical factor to consider when planning experiments. While heat-inactivation of serum is a common practice to inactivate complement and other heat-labile components, its effect on the enzymes that degrade this compound is not well-documented and may not completely prevent degradation.[2][3]
Q4: I am observing inconsistent results in my experiments with this compound. Could this be related to its stability?
Yes, inconsistent results are a common issue when working with unstable compounds like this compound. Degradation of this compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in variability. It is crucial to prepare fresh solutions of this compound and to be aware of its stability under your specific experimental conditions.
Q5: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO) and stored at -20°C.[4] Aqueous solutions of this compound are not recommended for long-term storage, and it is best to prepare fresh dilutions in your cell culture medium immediately before use.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of drug activity over time | This compound degradation in the cell culture medium. | Prepare fresh this compound solutions immediately before each experiment. Minimize the time the drug is in the incubator. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols section). |
| High variability between experimental replicates | Inconsistent degradation of this compound across different wells or plates. | Ensure uniform handling and incubation times for all experimental samples. Prepare a master mix of the final this compound concentration in the medium to add to all wells. |
| Unexpected cytotoxicity | Formation of toxic degradation products, such as 5-iodouracil. | Test the cytotoxicity of 5-iodouracil on your cell line to determine its potential contribution to the observed effects. If possible, analyze the concentration of this compound and 5-iodouracil in your culture medium over time. |
| Precipitate formation in the medium | Poor solubility of this compound or its degradation products. | Ensure that the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is low enough to not cause precipitation in the aqueous cell culture medium. Filter-sterilize the final drug-containing medium if necessary. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound and its Degradation Product, 5-Iodouracil
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Feline Herpesvirus type-1 | 4.3 µM | [5][6][7] |
| 5-Iodouracil | Not specified | Toxic at 0.001 mg/mL | |
| This compound | Not specified | Not toxic up to 1 mg/mL |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media by HPLC-UV
This protocol outlines a method to quantify the degradation of this compound in cell culture media over time.
Materials:
-
This compound standard
-
5-Iodouracil standard
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile phase: e.g., a mixture of water and methanol (87:13)[8]
-
Acetonitrile
-
Phosphoric acid
-
Microcentrifuge tubes
-
Sterile filters
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of this compound and 5-iodouracil in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by diluting the stock solutions in the cell culture medium to be tested.
-
-
Sample Preparation and Incubation:
-
Spike the cell culture medium with a known concentration of this compound (e.g., 10 µg/mL).
-
Aliquot the spiked medium into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove a tube and immediately process it for analysis.
-
-
Sample Processing (Protein Precipitation): [9][10]
-
To 100 µL of the medium sample, add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Set the HPLC system parameters. An example of operating conditions is provided below, but these may need to be optimized for your specific system and column.
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 87:13)[8] or a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm (or a wavelength determined by the maximum absorbance of this compound and 5-iodouracil).
-
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound and 5-iodouracil in the incubated samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point and determine its half-life in the medium.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Affected by this compound and its Degradation Products
While the primary mechanism of action of this compound is its incorporation into viral DNA, leading to inhibition of replication, nucleoside analogs and DNA damage can trigger various cellular signaling pathways.[7] Further research is needed to fully elucidate the specific effects of this compound and 5-iodouracil on these pathways.
References
- 1. The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources and its consequences for the use of the compounds for incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. The effect of heat inactivation of serum on aggregation of immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
Technical Support Center: Managing Off-Target Effects of Idoxuridine in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of Idoxuridine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog of thymidine.[1][2] Its primary mechanism of action involves its incorporation into DNA during replication. After administration, it is phosphorylated to its active triphosphate form, which then competes with thymidine triphosphate for incorporation into newly synthesized DNA by DNA polymerases.[1][2] The presence of the iodine atom on the uracil base disrupts normal base pairing, leading to errors in DNA replication and transcription, ultimately inhibiting viral and cellular proliferation.[1]
Q2: What are the primary off-target effects of this compound?
A2: The main off-target effect of this compound stems from its lack of specificity, as it can be incorporated into the DNA of host cells as well as viral DNA.[1] This leads to cytotoxicity in healthy, proliferating cells.[1] This incorporation can trigger DNA damage responses, cell cycle arrest, and apoptosis in non-target cells.
Q3: Why is this compound's use primarily limited to topical applications?
A3: Due to its non-specific incorporation into the DNA of rapidly dividing cells, systemic administration of this compound can lead to significant toxicity.[1] Its use is therefore mainly restricted to topical applications, such as in the treatment of herpes simplex keratitis, to minimize systemic exposure and associated side effects.[1][2]
Q4: How does this compound affect the cell cycle?
A4: By causing DNA damage, this compound can induce cell cycle arrest, particularly in the S and G2/M phases.[3][4] This is a result of the activation of DNA damage checkpoints that halt cell cycle progression to allow for DNA repair. If the damage is too severe, the cell may undergo apoptosis.
Q5: What are the key signaling pathways activated by this compound-induced DNA damage?
A5: The incorporation of this compound into cellular DNA can trigger the DNA Damage Response (DDR) pathway. This often involves the activation of sensor proteins like ATM (Ataxia-Telangiectasia Mutated) which in turn phosphorylate a cascade of downstream targets including the histone variant H2AX (forming γH2AX), the tumor suppressor p53, and the checkpoint kinase Chk2. Activation of this pathway can lead to cell cycle arrest and apoptosis.
Quantitative Data Summary
Table 1: Antiviral Activity of this compound
| Virus Target | Cell Line | Assay | IC50 | Citation |
| Feline Herpesvirus | Crandell-Reese Feline Kidney (CRFK) | Plaque Reduction | 4.3 µM | [5][6] |
| Vaccinia Virus (Bratislava) | Chick Embryo Fibroblasts (CEF) | CPE Inhibition | 0.58 - 0.85 µM | [7] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value | Citation |
| Human Embryonic Lung (HEL) | Cell Growth | Cytotoxic Concentration | Not specified | [5] |
| Chick Embryo Fibroblasts (CEF) | Cell Growth | CGIC50 | >17.4 µM | [7] |
Table 3: Qualitative Off-Target Effects on Human DNA Polymerases
| Enzyme | Effect of an L-Idoxuridine Analog Triphosphate | Citation |
| DNA Polymerase α | Inhibition | [8] |
| DNA Polymerase β | Resistant | [8] |
| DNA Polymerase γ | Inhibition | [8] |
| DNA Polymerase δ | Inhibition | [8] |
| DNA Polymerase ε | Inhibition | [8] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO or PBS) and a no-cell background control.
-
Incubation: Incubate the plate for a period relevant to the experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Detection of DNA Damage using the Comet Assay (Alkaline)
Objective: To qualitatively and quantitatively assess DNA single-strand breaks induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., hydrogen peroxide) and a vehicle control.
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to measure parameters like tail length and the percentage of DNA in the tail.
Protocol 3: Immunofluorescence Staining for γH2AX Foci
Objective: To visualize and quantify the formation of γH2AX foci as a marker of DNA double-strand breaks induced by this compound.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound. Include positive and negative controls.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be counted manually or using automated image analysis software.
Troubleshooting Guides
Issue 1: High background in γH2AX immunofluorescence staining.
-
Possible Cause: Insufficient blocking.
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies.[11]
-
-
Possible Cause: Autofluorescence of cells or fixative.
-
Solution: Use a fresh fixative solution. If cellular autofluorescence is an issue, consider using a different fluorescent dye with a longer wavelength or spectral imaging to unmix the signals.[9]
-
Issue 2: Inconsistent results in the MTT cytotoxicity assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between pipetting into each well.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and temperature uniformity across the plate.
-
-
Possible Cause: Incomplete dissolution of formazan crystals.
-
Solution: Ensure the solubilization solution is added to all wells and mix thoroughly by pipetting or using a plate shaker until all purple crystals are dissolved.
-
-
Possible Cause: Interference from the compound.
-
Solution: Run a control with the compound in cell-free media to check if it reacts with MTT or absorbs at the same wavelength as formazan.
-
Issue 3: this compound-induced cell cycle arrest complicates the interpretation of results.
-
Possible Cause: The experimental endpoint is sensitive to cell cycle phase.
-
Solution: Synchronize the cells before this compound treatment. This can be achieved using methods like serum starvation or chemical blockers (e.g., thymidine or nocodazole).[12]
-
-
Possible Cause: Difficulty in distinguishing between cytotoxicity and cytostatic effects.
-
Solution: Combine viability assays (like MTT) with cell counting methods (e.g., trypan blue exclusion or automated cell counters) to differentiate between inhibition of proliferation and cell death.
-
Solution: Perform cell cycle analysis using flow cytometry with propidium iodide staining to quantify the percentage of cells in each phase of the cell cycle after treatment.[4][13]
-
Issue 4: Solubility and stability of this compound in cell culture media.
-
Possible Cause: Precipitation of this compound in the media.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in pre-warmed cell culture media. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Degradation of this compound over time in culture.
-
Solution: Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals. The stability of compounds in media can be affected by components like serum and changes in pH.[14]
-
Visualizations
Signaling Pathway Diagram
Caption: this compound DNA Damage Response Pathway.
Experimental Workflow Diagram
Caption: Workflow for Assessing this compound's Off-Target Effects.
Logical Relationship Diagram
Caption: Balancing On-Target and Off-Target Effects of this compound.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Synergistic combination effect of cidofovir and this compound on vaccinia virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecificity of human DNA polymerases alpha, beta, gamma, delta and epsilon, HIV-reverse transcriptase, HSV-1 DNA polymerase, calf thymus terminal transferase and Escherichia coli DNA polymerase I in recognizing D- and L-thymidine 5'-triphosphate as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Idoxuridine Solubility for In Vitro Assays
Welcome to the technical support center for Idoxuridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound has limited solubility in aqueous solutions but is more soluble in organic solvents and alkaline solutions.[1][2][3][4][5] The solubility in various solvents is summarized in the table below.
Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[6][7] It offers high solubility, allowing for the preparation of concentrated stock solutions that can be further diluted in cell culture media.
Q3: How stable is this compound in solution?
A3: Aqueous solutions of this compound (at a concentration of 2 mg/mL) have been shown to be stable for up to 24 hours at room temperature.[1] For long-term storage, it is recommended to store stock solutions at -20°C.[3][7] It is also advised to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a nucleoside analog of thymidine. It is incorporated into viral DNA during replication, leading to the formation of faulty DNA. This inhibits viral DNA polymerase and prevents proper base pairing, ultimately halting viral replication.[1][6][8][9][10]
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in water.
-
Cause: this compound has low aqueous solubility (approximately 2 mg/mL at 25°C).[1][3][8]
-
Solution:
-
Use an appropriate solvent: For preparing a stock solution, dissolve this compound in DMSO, where it is significantly more soluble (up to 71 mg/mL).[6][11]
-
Increase the pH: this compound's solubility is much higher in alkaline solutions. It is soluble in sodium hydroxide (NaOH) solutions.[1][2] For example, its solubility is 74.0 mg/mL in 0.2N NaOH.[1][4] However, ensure the final pH of your working solution is compatible with your cells.
-
Gentle warming: Warming the solution can aid dissolution in some solvents, but be cautious as excessive heat can degrade the compound.
-
Issue 2: A precipitate formed when I diluted my DMSO stock solution into my cell culture medium.
-
Cause: This is a common issue when diluting a concentrated stock of a poorly water-soluble compound from an organic solvent into an aqueous medium. The final concentration of DMSO may not be sufficient to keep the this compound in solution.[12]
-
Solution:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible to minimize cytotoxicity, but high enough to maintain solubility. Typically, a final DMSO concentration of less than 0.5% is recommended for most cell lines.
-
Use a lower concentration stock solution: Preparing a more dilute stock solution in DMSO can sometimes help. This means you will add a larger volume of the stock to your media, which may help with dispersion, but be mindful of the final DMSO concentration.
-
Stepwise dilution: Try adding the DMSO stock to a small volume of media first and vortexing gently before adding it to the final volume.
-
Pre-warm the media: Having the cell culture media at 37°C before adding the this compound stock can sometimes improve solubility.
-
Issue 3: I am observing cytotoxicity in my control cells treated with the vehicle (DMSO).
-
Cause: DMSO can be toxic to cells at higher concentrations.
-
Solution:
-
Determine the maximum tolerable DMSO concentration: Perform a dose-response experiment with your specific cell line to determine the highest concentration of DMSO that does not affect cell viability or the experimental endpoint.
-
Maintain a consistent final DMSO concentration: Ensure that the final concentration of DMSO is the same across all experimental conditions, including the vehicle control.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (25°C) | ~2 mg/mL | [1][3][8] |
| DMSO | ~71 mg/mL | [6][11] |
| 0.2N NaOH | 74.0 mg/mL | [1][4] |
| 0.2N HCl | 2.0 mg/mL | [1][4] |
| Methanol | 4.4 mg/mL | [1] |
| Ethanol | 2.6 mg/mL | [1] |
| Acetone | 1.6 mg/mL | [1][3] |
| Dimethyl formamide | ~16 mg/mL | [7] |
| PBS (pH 7.2) | ~5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 354.1 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.54 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[13]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Perform a serial dilution if necessary for lower concentrations.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix immediately by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation.
-
Use the working solution immediately for your in vitro assay.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound preparation.
References
- 1. This compound | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Page loading... [guidechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. mims.com [mims.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Idoxuridine-Induced Perturbations of the Cell Cycle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of idoxuridine on the cell cycle.
Troubleshooting Guides
This section offers guidance on common issues encountered during experiments with this compound, along with detailed experimental protocols and data presentation.
Quantitative Data Summary
This compound, a thymidine analog, incorporates into DNA during the S phase, leading to DNA damage and cell cycle arrest. The following table summarizes the observed effects of this compound on cell cycle phase distribution in various cell lines.
| Cell Line | This compound Concentration | Incubation Time | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HCT116 (MMR-deficient) | 10 µM | 24 hours | Increased | Decreased | Increased | [1][2] |
| HCT116 (MMR-proficient) | 10 µM | 24 hours | Increased | Decreased | Increased | [1][2] |
| Molt-4 (Leukemia) | 0.25 µg/mL | 24 hours | - | - | Increased | |
| K562 (Leukemia) | 0.25 µg/mL | 24 hours | - | - | Increased |
Note: The precise percentage of cells in each phase can vary depending on the cell line, experimental conditions, and the duration of this compound exposure.
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution following this compound treatment using propidium iodide (PI) staining.
Materials:
-
This compound (IUdR)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for exponential growth during the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for the intended duration (e.g., 24-72 hours). Include an untreated control.
-
Cell Harvest:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
For suspension cells, collect by centrifugation.
-
Wash the collected cells with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
-
2. Western Blot Analysis of Cell Cycle Proteins
This protocol describes how to analyze the expression of key cell cycle and DNA damage response proteins after this compound treatment.
Materials:
-
This compound-treated and untreated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-H2AX, anti-p53, anti-p21, anti-Cyclin B1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Mandatory Visualizations
Caption: this compound-induced DNA damage response pathway.
References
- 1. Quantitative analysis of the effects of iododeoxyuridine and ionising radiation treatment on the cell cycle dynamics of DNA mismatch repair deficient human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the effects of iododeoxyuridine and ionising radiation treatment on the cell cycle dynamics of DNA mismatch repair deficient human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Idoxuridine vs. BrdU for Labeling Dividing Cells
For researchers, scientists, and drug development professionals, the accurate identification and quantification of proliferating cells is a cornerstone of many biological assays. For decades, the go-to method has been the incorporation of thymidine analogs into newly synthesized DNA. Among these, 5-bromo-2'-deoxyuridine (BrdU) has long been the gold standard. However, another halogenated pyrimidine, 5-iodo-2'-deoxyuridine (Idoxuridine or IdU), presents a viable alternative, particularly in dual-labeling experiments. This guide provides an objective comparison of this compound and BrdU, supported by experimental data, to help you choose the optimal reagent for your research needs.
At a Glance: Key Differences
| Feature | This compound (IdU) | Bromodeoxyuridine (BrdU) |
| Primary Use | Labeling S-phase cells, particularly in dual-labeling studies with BrdU. | Gold standard for labeling S-phase cells for proliferation analysis. |
| Detection | Antibody-based, requires DNA denaturation. Specific antibodies that do not cross-react with BrdU are available. | Antibody-based, requires DNA denaturation. |
| Labeling Efficiency | Lower than BrdU at equivalent concentrations. Requires significantly higher concentrations to achieve similar labeling rates. | High labeling efficiency at standard concentrations (e.g., 10 µM in vitro). |
| Toxicity | Generally considered to have similar or potentially higher toxicity compared to BrdU, though direct comparative studies are limited. | Can exhibit cytotoxic and mutagenic effects, particularly at high concentrations or with prolonged exposure.[1] |
| Dual Labeling | Ideal for dual-pulse labeling experiments with BrdU to study cell cycle kinetics. | Can be used in dual-labeling protocols with IdU or other thymidine analogs like CldU.[2][3][4] |
Mechanism of Action: The Thymidine Salvage Pathway
Both this compound and BrdU are analogs of thymidine and are incorporated into newly synthesized DNA during the S-phase of the cell cycle. This process relies on the cellular thymidine salvage pathway. Exogenous thymidine and its analogs are transported into the cell and then phosphorylated by thymidine kinase (TK) to their monophosphate, diphosphate, and finally triphosphate forms. These triphosphates can then be used by DNA polymerase as substrates for DNA synthesis.
Performance Comparison: Labeling Efficiency and Specificity
Direct quantitative comparisons of IdU and BrdU labeling efficiency are limited. However, one in vivo study in the adult mouse dentate gyrus demonstrated that a six-fold higher concentration of IdU was required to label only 10% more cells than the standard dose of BrdU (50 mg/kg). This suggests that BrdU is a more efficient labeling agent at standard concentrations.
The key advantage of IdU lies in its utility for dual-labeling experiments. Specific monoclonal antibodies are available that recognize IdU but do not cross-react with BrdU. This allows for the sequential labeling of a cell population with two different thymidine analogs to track cell cycle progression and kinetics.
Experimental Workflow for Dual Labeling:
Cytotoxicity Considerations
Both IdU and BrdU can exhibit cytotoxic and genotoxic effects, which is an important consideration, especially in long-term studies or when using high concentrations. BrdU has been shown to induce chromosomal aberrations and sensitize cells to radiation.[1] While direct comparative cytotoxicity studies between IdU and BrdU are scarce, as halogenated pyrimidines with similar structures, it is reasonable to assume that IdU may have a similar or potentially greater toxic potential due to the larger size of the iodine atom compared to bromine.
| Parameter | This compound (IdU) | Bromodeoxyuridine (BrdU) |
| Reported Cytotoxicity | Limited direct data, but as a halogenated pyrimidine, potential for cytotoxicity exists. | Can induce cell cycle arrest, apoptosis, and chromosomal aberrations at high concentrations.[1] |
| Concentration Effects | Higher concentrations are needed for efficient labeling, potentially increasing the risk of toxicity. | Dose-dependent toxicity observed in various cell lines. |
| Experimental Impact | May affect cell viability and normal cell cycle progression in long-term experiments. | Can alter cell cycle kinetics, potentially confounding experimental results. |
Experimental Protocols
In Vitro BrdU Labeling Protocol (General)
This protocol provides a general guideline for labeling cultured cells with BrdU. Optimal conditions may vary depending on the cell type and experimental design.
Materials:
-
BrdU stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., 1% BSA, 5% normal goat serum in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
BrdU Labeling: Add BrdU to the cell culture medium to a final concentration of 10 µM. Incubate for the desired pulse duration (e.g., 1-24 hours) at 37°C.
-
Fixation: Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Denaturation: Wash with PBS and incubate with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Carefully aspirate the HCl and neutralize with neutralization buffer for 5 minutes at room temperature.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-BrdU primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount on a microscope slide.
In Vitro IdU Labeling Protocol (Adapted)
A specific, validated protocol for in vitro IdU labeling is not as commonly available as for BrdU. However, based on its properties as a thymidine analog, a similar protocol to BrdU can be adapted. The key modification will be the concentration of IdU used.
Note: Based on in vivo data, a significantly higher concentration of IdU (e.g., 60-100 µM) may be required to achieve labeling efficiency comparable to 10 µM BrdU. It is crucial to perform a dose-response experiment to determine the optimal IdU concentration for your specific cell line and experimental conditions, while also monitoring for potential cytotoxicity. The rest of the protocol steps (fixation, permeabilization, denaturation, and antibody staining) would be similar to the BrdU protocol, using a specific anti-IdU antibody.
Conclusion and Recommendations
Both this compound and BrdU are valuable tools for labeling and tracking dividing cells.
-
For routine cell proliferation assays , BrdU remains the more efficient and cost-effective choice due to its higher labeling efficiency at lower concentrations.
-
For dual-labeling experiments to study cell cycle kinetics , the combination of IdU and BrdU is a powerful technique. The availability of specific antibodies that can distinguish between the two analogs allows for precise temporal analysis of DNA synthesis.
When using either analog, it is essential to optimize the labeling concentration and duration for your specific cell type to maximize the signal-to-noise ratio while minimizing potential cytotoxicity that could confound your experimental results. Always include appropriate controls to validate the specificity of your staining.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Pulse Labeling of Cell Proliferation, Combining Click Chemistry with Highly Specific BrdU Antibodies for a Simplified Method | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
Navigating the Landscape of Antiviral Resistance: A Comparative Guide to Idoxuridine and Other Nucleoside Analogs
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral cross-resistance is paramount in the quest for effective therapeutic strategies. This guide provides an objective comparison of Idoxuridine's performance against other key antiviral nucleosides, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
The emergence of drug-resistant viral strains poses a significant challenge in the treatment of viral infections, particularly those caused by Herpes Simplex Virus (HSV). This compound (IDU), one of the earliest developed antiviral nucleoside analogs, has seen its clinical utility impacted by the development of resistance. This guide delves into the cross-resistance profiles between this compound and other prominent antiviral nucleosides, including Acyclovir (ACV), Ganciclovir (GCV), Trifluridine (TFT), and Cidofovir (CDV).
Quantitative Comparison of Antiviral Activity
The primary mechanism of resistance to this compound and many other nucleoside analogs involves mutations in the viral thymidine kinase (TK) gene. This enzyme is crucial for the initial phosphorylation and subsequent activation of these drugs. A reduction or alteration in TK activity can lead to broad cross-resistance among TK-dependent antivirals. The following tables summarize the in vitro efficacy of these compounds against both wild-type and resistant viral strains.
| Antiviral Agent | Virus Strain | IC₅₀ (µM) | Fold Resistance | Citation |
| This compound | Feline Herpesvirus-1 (FHV-1) | 4.3 | - | [1] |
| Ganciclovir | Feline Herpesvirus-1 (FHV-1) | 5.2 | - | [1] |
| Cidofovir | Feline Herpesvirus-1 (FHV-1) | 11.0 | - | [1] |
| Acyclovir | Feline Herpesvirus-1 (FHV-1) | 57.9 | - | [1] |
| Trifluridine | HSV-1 (Acyclovir-Susceptible) | 3.07 - 12.52 | - | [2] |
| Ganciclovir | HSV-1 (Acyclovir-Susceptible) | 0.40 - 1.59 | - | [2] |
| Trifluridine | HSV-1 (Acyclovir-Resistant, TK-mutant) | 15.40 | - | [2] |
| Ganciclovir | HSV-1 (Acyclovir-Resistant, TK-mutant) | 93.00 | - | [2] |
Table 1: Comparative IC₅₀ Values of Antiviral Nucleosides against Herpesviruses. The 50% inhibitory concentration (IC₅₀) is a measure of the drug's potency. Lower values indicate higher potency. Data is compiled from studies on Feline Herpesvirus-1 and various strains of Herpes Simplex Virus-1.
| Resistant Virus | Cross-Resistant To | Sensitivity Maintained | Mechanism of Resistance | Citation |
| This compound-Resistant HSV-1 | Acyclovir (ACV), Bromovinyl deoxyuridine (BVDU) | Adenine arabinoside (Ara-A), Phosphonoformic acid (PFA) | Reduced Thymidine Kinase (TK) activity | [3] |
| Acyclovir-Resistant HSV | Penciclovir (PCV), Famciclovir | Foscarnet, Cidofovir (generally) | Primarily TK mutations; less frequently DNA polymerase mutations | [4][5] |
| Trifluridine-Resistant HSV-1 | This compound (potential for cross-resistance) | - | TK mutations | [6] |
Table 2: Cross-Resistance Patterns in Herpes Simplex Virus (HSV). This table outlines the observed cross-resistance and maintained sensitivity of resistant HSV strains to various antiviral agents.
Mechanisms of Action and Resistance: A Visual Guide
The antiviral activity of nucleoside analogs is contingent on their intracellular phosphorylation to the active triphosphate form, which then inhibits the viral DNA polymerase. Resistance primarily arises from mutations that disrupt this activation pathway or alter the target enzyme.
Signaling Pathway of Nucleoside Analog Activation
The following diagram illustrates the general phosphorylation cascade for TK-dependent and TK-independent antiviral nucleosides.
Figure 1: Antiviral Nucleoside Analog Activation Pathway. This diagram shows the phosphorylation steps required to activate different antiviral drugs.
Logical Relationships of Cross-Resistance
The development of resistance to one nucleoside analog can confer resistance to others, but this is not always a reciprocal relationship. The following diagram illustrates the hierarchical nature of cross-resistance based on the primary resistance mechanisms.
Figure 2: Cross-Resistance Logical Relationships. This diagram illustrates the typical patterns of cross-resistance among antiviral nucleosides.
Experimental Protocols
Accurate assessment of antiviral susceptibility is critical for both clinical management and drug development. The following are detailed methodologies for two standard in vitro assays used to determine the cross-resistance profiles of antiviral compounds.
Plaque Reduction Assay (PRA)
The plaque reduction assay is considered the gold standard for measuring the inhibitory activity of an antiviral agent.
Objective: To determine the concentration of an antiviral drug that reduces the number of viral plaques by 50% (IC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the antiviral drugs to be tested.
-
Culture medium (e.g., DMEM).
-
Overlay medium (e.g., medium containing methylcellulose or agarose) to restrict virus spread.
-
Fixative (e.g., methanol).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed the plates with host cells and incubate until a confluent monolayer is formed (typically 24 hours).
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Incubate for 1-2 hours to allow for viral attachment and entry.
-
Drug Treatment: Remove the viral inoculum and wash the cells. Add the overlay medium containing serial dilutions of the antiviral drugs to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization: Remove the overlay medium, fix the cells, and stain with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. The IC₅₀ is calculated as the drug concentration that causes a 50% reduction in the number of plaques compared to the virus control.
Dye-Uptake Assay
The dye-uptake assay is a colorimetric method that provides a more high-throughput alternative to the plaque reduction assay for assessing viral cytopathic effect (CPE).[7][8]
Objective: To determine the concentration of an antiviral drug that protects 50% of the cells from virus-induced CPE.
Materials:
-
Host cells in 96-well plates.
-
Virus stock.
-
Serial dilutions of antiviral drugs.
-
Culture medium.
-
Neutral red dye solution.
-
Dye extraction solution (e.g., ethanol/acetic acid).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells and incubate until confluent.
-
Drug and Virus Addition: Add serial dilutions of the antiviral drugs to the wells, followed by a standard amount of virus. Include virus controls (virus, no drug), cell controls (no virus, no drug), and drug toxicity controls (drug, no virus).
-
Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 2-3 days for HSV).
-
Dye Staining: Remove the medium and add a solution of neutral red, a vital dye that is taken up by living cells. Incubate for a short period (e.g., 2 hours).
-
Dye Extraction: Wash the cells to remove excess dye and then add an extraction solution to lyse the cells and release the incorporated dye.
-
Data Analysis: Measure the absorbance of the extracted dye using a microplate reader. The absorbance is proportional to the number of viable cells. The drug concentration that results in 50% of the absorbance of the cell control is the IC₅₀.
Conclusion
The landscape of cross-resistance between this compound and other antiviral nucleosides is complex and largely dictated by the underlying molecular mechanisms of resistance. Resistance to TK-dependent drugs like this compound, Acyclovir, and Ganciclovir is often linked, primarily through mutations in the viral thymidine kinase. In such cases, TK-independent drugs like Cidofovir and the pyrophosphate analog Foscarnet may retain their efficacy. However, the emergence of DNA polymerase mutations can lead to broader cross-resistance profiles, underscoring the need for continued surveillance and the development of novel antivirals with different mechanisms of action. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to evaluate and navigate the challenges of antiviral resistance.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-resistances to antiviral drugs of IUdR-resistant HSV1 in rabbit keratitis and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emergence of cross-resistant herpes simplex virus following topical drug therapy in rabbit keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A screening dye-uptake assay to evaluate in vitro susceptibility of herpes simplex virus isolates to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
A Head-to-Head Comparison of Idoxuridine and Cidofovir: Antiviral Activity and Mechanisms
In the landscape of antiviral therapeutics, Idoxuridine and Cidofovir represent two important agents in the fight against DNA viruses. This guide provides a detailed, data-driven comparison of their antiviral activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy. Designed for researchers, scientists, and drug development professionals, this document aims to offer a clear and objective overview to inform research and clinical development decisions.
At a Glance: Key Antiviral Properties
| Parameter | This compound | Cidofovir |
| Drug Class | Pyrimidine Nucleoside Analog | Acyclic Nucleotide Analog |
| Mechanism of Action | Incorporates into viral DNA, leading to a non-functional genome.[1][2][3] | Competitively inhibits viral DNA polymerase.[4][5][6][7] |
| Primary Viral Targets | Herpes Simplex Virus (HSV), particularly in ophthalmic applications.[1][8][9][10] | Cytomegalovirus (CMV), especially in immunocompromised patients; also active against other DNA viruses like herpesviruses, adenoviruses, and poxviruses.[4][5][6] |
| Activation Requirement | Requires phosphorylation by both viral and cellular kinases.[10] | Requires phosphorylation by cellular kinases to its active diphosphate form.[4][7] |
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound and Cidofovir against Feline Herpesvirus type-1 (FHV-1), a well-established model for herpesvirus infections.
| Antiviral Agent | Virus | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Feline Herpesvirus type-1 (FHV-1) | Plaque Reduction Assay | Crandell-Reese Feline Kidney (CRFK) | 4.3 | [11][12][13] |
| Cidofovir | Feline Herpesvirus type-1 (FHV-1) | Plaque Reduction Assay | Crandell-Reese Feline Kidney (CRFK) | 11.0 | [11][12][13] |
| Cidofovir | Human Cytomegalovirus (HCMV) | DNA Reduction Assay | MRC-5 Human Lung Fibroblasts | 0.46 - 0.47 | [14] |
| Cidofovir | Herpes Simplex Virus-1 (HSV-1) | DNA Reduction Assay | MRC-5 Human Lung Fibroblasts | 2.3 - 3.3 | [14] |
IC50 (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Based on this data, this compound demonstrates a lower IC50 value against FHV-1 compared to Cidofovir, suggesting higher potency in this specific in vitro model.[11][12][13] It is important to note that the antiviral efficacy of these compounds can vary significantly depending on the virus, cell type, and assay used.
Mechanisms of Action: A Visualized Comparison
The antiviral mechanisms of this compound and Cidofovir, while both targeting viral DNA synthesis, operate through distinct pathways.
This compound: Incorporation and Disruption
This compound, a structural analog of thymidine, is phosphorylated by both viral and cellular kinases to its triphosphate form.[10][15] This active form is then incorporated into the replicating viral DNA in place of thymidine.[1][2][3] The presence of the bulky iodine atom on the uracil base disrupts the normal base pairing and helical structure of the DNA, leading to the production of faulty and non-infectious viral particles.[3][15]
Caption: Mechanism of action for this compound.
Cidofovir: Direct Inhibition of Viral DNA Polymerase
Cidofovir is a nucleotide analog that, after cellular phosphorylation to its active diphosphate form, acts as a competitive inhibitor of viral DNA polymerase.[4][5][6][7] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[4] Once incorporated, it can also act as a chain terminator, thus halting viral DNA synthesis.[5]
Caption: Mechanism of action for Cidofovir.
Experimental Protocols
The in vitro antiviral activity of this compound and Cidofovir is commonly determined using plaque reduction assays or virus yield reduction assays.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Protocol Outline:
-
Cell Seeding: Plate susceptible host cells in multi-well plates and grow to a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a set adsorption period.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Stain the cell monolayers with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: The number of plaques in the treated wells is compared to the number in untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).[16][17][18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Cidofovir - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. mims.com [mims.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. [PDF] In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, this compound, and acyclovir against feline herpesvirus type-1. | Semantic Scholar [semanticscholar.org]
- 12. In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, this compound, and acyclovir against feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. journals.asm.org [journals.asm.org]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. asm.org [asm.org]
A Comparative Guide to the Radiosensitizing Effects of Idoxuridine and Bromodeoxyuridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radiosensitizing properties of two prominent thymidine analogs, Idoxuridine (IUdR) and Bromodeoxyuridine (BUdR). Both compounds have been extensively studied for their ability to enhance the efficacy of radiation therapy in cancer treatment. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms to aid researchers in their evaluation and application of these radiosensitizers.
Introduction to Halogenated Pyrimidine Radiosensitizers
This compound and Bromodeoxyuridine are halogenated pyrimidines that, due to their structural similarity to thymidine, are incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[1][2] This incorporation is the critical first step in their radiosensitizing mechanism. When cells containing DNA-incorporated IUdR or BUdR are exposed to ionizing radiation, the efficacy of the radiation is significantly increased.[2][3] The primary mechanism for this enhancement is an increase in the number of radiation-induced DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.[4]
Quantitative Comparison of Radiosensitizing Effects
The radiosensitizing effect of a compound can be quantified using several parameters, including the Sensitizer Enhancement Ratio (SER) and the parameters of the linear-quadratic (LQ) model of cell survival (α and β). The SER represents the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect. The α parameter of the LQ model reflects the initial slope of the cell survival curve and is associated with lethal, non-repairable damage, while the β parameter represents the accumulation of sublethal damage.
Sensitizer Enhancement Ratios (SER)
The following table summarizes SER values for IUdR and BUdR from various in vitro studies. It is important to note that SER values can vary depending on the cell line, drug concentration, exposure time, and radiation dose.
| Radiosensitizer | Cell Line | Drug Concentration | Exposure Time | Radiation Type | SER (at 10% survival unless noted) | Reference(s) |
| This compound (IUdR) | Chinese hamster ovary (CHO) | 16.6% thymidine replacement | - | 4 MV X-rays | 2.6 ± 0.1 | [5] |
| Chinese hamster ovary (CHO) | 12.0% thymidine replacement | - | 4 MV X-rays | 2.2 ± 0.1 | [5] | |
| Chinese hamster ovary (CHO) | 9.2% thymidine replacement | - | 4 MV X-rays | 1.5 ± 0.1 | [5] | |
| Human Colon Cancer (HT 29) | - | - | X-rays | SER at 2 Gy (SER₂) reported | [2] | |
| Bromodeoxyuridine (BUdR) | 9L Rat Brain Tumor | 10 µM | 24 hours | X-radiation | 1.7 | [6] |
| Human Cervical Carcinoma | 10 µM | 48 hours | Low dose rate irradiation | > 2 | [7] | |
| Chinese hamster ovary (CHO-10B2) | 10 µM (bifilar) | 2 cell cycles | X-rays | D₁₀ reduction from 5.4 to 3.6 Gy | [8] |
Effects on the Linear-Quadratic (LQ) Model Parameters (α/β)
Studies analyzing the effect of IUdR and BUdR on the LQ model parameters provide insight into the mechanism of radiosensitization. An increase in the α parameter suggests an enhancement of lethal, single-hit damage.
| Radiosensitizer | Cell Line | Key Findings | Reference(s) |
| This compound (IUdR) | Human Colon Cancer (HCT 116, HT 29) | The predominant mode of radiosensitization is an increase in the initial slope (α) of the cell survival curve. | [2] |
| Bromodeoxyuridine (BUdR) | Human Lung Tumor (SW-1573) | Significantly increased the α-parameter (factor of 2.0-5.7) without altering the β-parameter. | [9] |
| Human Colorectal Carcinoma (RKO) | Increased both α (factor 1.4) and β (factor 1.3). | [9] |
Molecular Mechanisms and Signaling Pathways
The incorporation of IUdR or BUdR into DNA creates a more fragile structure that is more susceptible to radiation-induced damage. The presence of the halogen atom (iodine or bromine) is thought to increase the production of DNA radicals upon irradiation, leading to a higher yield of single- and double-strand breaks.
This increased DNA damage triggers a robust DNA Damage Response (DDR). Key proteins in this pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), are activated at the sites of damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. This signaling cascade leads to cell cycle arrest, providing time for DNA repair. However, the increased level of damage often overwhelms the repair capacity of the cell, leading to apoptosis or mitotic catastrophe.
Figure 1: Signaling pathway of radiosensitization by IUdR and BUdR.
Experimental Protocols
This section provides detailed methodologies for key experiments used to quantify the radiosensitizing effects of this compound and Bromodeoxyuridine.
Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[10]
Objective: To determine the fraction of cells that retain the ability to produce a colony of at least 50 cells after treatment with a radiosensitizer and radiation.
Materials:
-
Cell culture medium and supplements
-
Tissue culture flasks and petri dishes
-
Trypsin-EDTA
-
Radiosensitizer stock solution (IUdR or BUdR)
-
Irradiation source (e.g., X-ray machine)
-
Formalin solution (10%)
-
Crystal violet staining solution (0.01% w/v)
Procedure:
-
Cell Seeding: Seed cells in tissue culture flasks and allow them to attach and grow to the desired confluency.
-
Drug Incubation: Treat the cells with the desired concentration of IUdR or BUdR for a specified period (e.g., one to three cell cycles). Include untreated control flasks.
-
Irradiation: Irradiate the flasks with a range of radiation doses. Include a non-irradiated control for each drug concentration.
-
Cell Plating: Immediately after irradiation, trypsinize the cells, count them, and plate a known number of cells into petri dishes. The number of cells plated should be adjusted based on the expected survival fraction to yield a countable number of colonies (50-200).
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Fixing and Staining: Aspirate the medium, wash the plates with saline, and fix the colonies with 10% formalin for 15-30 minutes. Stain the colonies with 0.01% crystal violet for 30-60 minutes.[11]
-
Colony Counting: Wash the plates with water, allow them to dry, and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment condition. Plot the SF versus the radiation dose to generate cell survival curves.
References
- 1. researchgate.net [researchgate.net]
- 2. Linear-quadratic analysis of radiosensitization by halogenated pyrimidines. I. Radiosensitization of human colon cancer cells by iododeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the bromodeoxyuridine-mediated sensitization effects between low-LET and high-LET ionizing radiation on DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dependence of cell survival on iododeoxyuridine concentration in 35-keV photon-activated Auger electron radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of sensitizer enhancement ratio with bromodeoxyuridine concentration and exposure time in human cervical carcinoma cells treated with low dose rate irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic survival assay [bio-protocol.org]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Idoxuridine in Combination Therapy: A Comparative Guide to Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Idoxuridine when used in combination with other antiviral agents. The following sections detail quantitative data from in vitro studies, comprehensive experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Quantitative Efficacy of this compound Combination Therapy
The synergistic potential of this compound has been investigated in combination with other antiviral compounds against various viruses. The data presented below summarizes the findings from in vitro studies, highlighting the enhanced antiviral effect observed with combination therapies compared to monotherapy.
| Virus | Combination Agents | Metric | This compound (Alone) | Combination Agent (Alone) | Combination | Synergy Analysis | Reference |
| Vaccinia Virus (VV) | Cidofovir (CDV) | IC50 (µM) | 0.58 - 0.85 | 7.1 - 26.5 | Markedly Synergistic | Cytopathic Effect (CPE) Inhibition Assay | [1] |
| Herpes Simplex Virus (HSV) | 5'-amino-5'-deoxythymidine | - | - | - | Synergistic | In Vitro Assay | [2] |
Table 1: In Vitro Efficacy of this compound in Combination with Other Antiviral Agents. IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of the virus in vitro. A lower IC50 value indicates a more potent antiviral effect.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method used to determine the antiviral activity of a compound by measuring the inhibition of virus-induced damage to host cells.
1. Cell Culture and Seeding:
-
Chick Embryo Fibroblasts (CEF) are cultured in appropriate growth medium.
-
Once confluent, the cells are harvested and seeded into 96-well microtiter plates at a predetermined density.
-
The plates are incubated to allow for cell attachment and formation of a monolayer.
2. Drug Preparation and Application:
-
Stock solutions of this compound and the combination agent (e.g., Cidofovir) are prepared and serially diluted to various concentrations.
-
For combination studies, a checkerboard pattern of dilutions is often used, where varying concentrations of both drugs are added to the wells.
3. Virus Inoculation:
-
A standardized amount of the virus (e.g., Vaccinia Virus) is added to the wells containing the cell monolayer and the antiviral compounds.
-
Control wells include cells with virus only (virus control) and cells without virus or drugs (cell control).
4. Incubation and Observation:
-
The plates are incubated at an optimal temperature and CO2 level for a period that allows for the development of cytopathic effects in the virus control wells.
-
The cells are observed microscopically for morphological changes, such as rounding, detachment, and lysis.
5. Quantification of Antiviral Activity:
-
The extent of CPE is scored for each well.
-
Alternatively, cell viability can be quantified using assays such as the MTT or neutral red uptake assay.
-
The 50% inhibitory concentration (IC50) is calculated as the concentration of the drug that reduces the cytopathic effect by 50% compared to the virus control.
6. Synergy Analysis:
-
The interaction between the two drugs is analyzed using methods such as the isobologram analysis or the combination index (CI) method, calculated from the IC50 values of the individual drugs and their combinations. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3][4]
Visualizing Mechanisms and Workflows
Mechanism of Action: this compound and Cidofovir
The following diagram illustrates the proposed mechanism of action for this compound and Cidofovir in inhibiting viral DNA synthesis.
Caption: Mechanism of this compound and Cidofovir Action.
Experimental Workflow: Checkerboard Assay for Synergy
The diagram below outlines the typical workflow for a checkerboard assay used to assess the synergistic effects of two antiviral drugs.
Caption: Workflow for a Checkerboard Synergy Assay.
References
- 1. Synergistic combination effect of cidofovir and this compound on vaccinia virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of 5'-amino-5'-deoxythymidine and 5-iodo-2'-deoxyuridine against Herpes Simplex virus infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
Enhancing Ocular Delivery and Efficacy: A Comparative Guide to Idoxuridine Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Idoxuridine (IDU), a nucleoside analog, has long been a tool in the arsenal against herpes simplex virus (HSV) keratitis. However, its clinical utility is hampered by its inherent polarity, which leads to poor permeability across the lipophilic corneal epithelium, necessitating frequent administration and limiting its efficacy against deeper ocular infections. To overcome these limitations, various prodrug strategies have been explored to enhance its delivery and therapeutic effectiveness. This guide provides a comparative evaluation of reported this compound prodrugs, supported by experimental data and detailed methodologies.
Performance Comparison of this compound and its Prodrugs
The primary approach to improving this compound's corneal penetration has been the synthesis of 5'-ester prodrugs, which transiently mask the polar hydroxyl group, thereby increasing lipophilicity. The following table summarizes the key performance indicators of these prodrugs compared to the parent drug, this compound.
| Compound | Lipophilicity Increase (fold) | Aqueous Solubility Decrease (fold) | In Vivo Aqueous Humor Concentration Increase (fold vs. IDU) | Reduced Cytotoxicity |
| This compound (IDU) | 1 (Baseline) | 1 (Baseline) | 1 (Baseline) | Baseline |
| 5'-acetyl-IDU | 43 | 1.6 | Data not available | Yes |
| 5'-propionyl-IDU | Data not available | Data not available | Data not available | Yes |
| 5'-butyryl-IDU | Data not available | Data not available | ~4 | Yes |
| 5'-isobutyryl-IDU | Data not available | Data not available | ~4 | Yes |
| 5'-valeryl-IDU | 250 | 14 | Data not available | Yes |
Data compiled from studies on aliphatic 5'-esters of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound prodrugs.
In Vitro Corneal Permeability Assay
This assay evaluates the ability of a compound to penetrate the corneal tissue.
Apparatus: Franz-type vertical diffusion cells.
Method:
-
Freshly excised rabbit corneas are mounted on the diffusion cells, separating the donor and receiver compartments.
-
The donor compartment is filled with a solution of the test compound (this compound or its prodrug) in a suitable buffer (e.g., pH 7.4 phosphate buffer).
-
The receiver compartment is filled with the same buffer.
-
The system is maintained at 37°C and stirred continuously.
-
Samples are withdrawn from the receiver compartment at predetermined time intervals and analyzed by a validated HPLC method to determine the concentration of the permeated drug.
-
The permeability coefficient (Papp) is calculated from the steady-state flux of the compound across the cornea.
Enzymatic Hydrolysis Assay
This assay determines the rate at which the prodrug is converted back to the active parent drug by enzymes present in ocular tissues.
Method:
-
Ocular tissues (e.g., cornea, iris-ciliary body, aqueous humor) are homogenized in a suitable buffer.
-
The prodrug is added to the tissue homogenate and incubated at 37°C.
-
Aliquots are withdrawn at various time points.
-
The reaction is quenched (e.g., by adding a solvent like methanol).
-
The samples are centrifuged, and the supernatant is analyzed by HPLC to quantify the amount of the parent drug (this compound) formed and the remaining prodrug.
-
The rate of hydrolysis is then determined from the concentration-time profile.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the compounds to cells.
Method:
-
Vero cells (or other suitable cell lines) are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
The cells are then exposed to various concentrations of the test compounds (this compound and its prodrugs) for a specified period (e.g., 24-72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
The cell viability is expressed as a percentage of the viability of untreated control cells.
Visualizing the Science
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language.
This compound's Mechanism of Action
This compound exerts its antiviral effect by interfering with the replication of viral DNA. As a thymidine analog, it is phosphorylated by viral and cellular kinases and subsequently incorporated into the growing viral DNA chain. This incorporation leads to a faulty DNA structure that cannot be properly transcribed or replicated, thus inhibiting the production of new virus particles.
Caption: Mechanism of action of this compound in inhibiting HSV replication.
Experimental Workflow for Prodrug Evaluation
The evaluation of novel this compound prodrugs follows a logical progression from synthesis and initial characterization to preclinical efficacy studies.
Caption: Workflow for the evaluation of this compound prodrugs.
Future Perspectives: Amino Acid and Dipeptide Prodrugs
While 5'-esterification has shown promise, another avenue for improving this compound delivery is the development of amino acid and dipeptide prodrugs. This strategy has been successfully applied to other antiviral nucleoside analogs, such as Acyclovir, to target amino acid and peptide transporters expressed on the corneal epithelium. These transporters can facilitate the entry of the prodrug into the eye, potentially leading to even greater bioavailability.
Although specific experimental data for this compound-amino acid or -dipeptide prodrugs is not yet widely available, the success of this approach with other antiviral agents suggests it is a promising area for future research in the quest for more effective treatments for ocular viral infections.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The development and evaluation of new drug candidates should be conducted in accordance with all applicable regulatory guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
